Technical Documentation Center

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine
  • CAS: 1040684-56-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Executive Summary In the landscape of neuropharmacology and specialized chemical library design, aryloxypropanamine derivatives represent a highly privileged class of pharmacophores. N-(2-Furylmethyl)-2-(4-methylphenoxy)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and specialized chemical library design, aryloxypropanamine derivatives represent a highly privileged class of pharmacophores. N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) is a bifunctional building block that merges the classic monoamine transporter-binding backbone with a lipophilic, heteroaromatic N-furfuryl substituent[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide deconstructs the compound’s physicochemical properties, maps its theoretical receptor-binding profile, and establishes a self-validating, step-by-step synthetic methodology designed for high-yield laboratory execution.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and synthetic stability. The molecule consists of a propyl chain linking a secondary amine (substituted with a furfuryl group) at the C1 position and a p-tolyloxy (4-methylphenoxy) group at the C2 position.

The table below consolidates the quantitative structural data[1]:

PropertyValue
IUPAC Name N-(furan-2-ylmethyl)-2-(4-methylphenoxy)propan-1-amine
CAS Number 1040684-56-7
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
MDL Number MFCD10687768
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3 (Furan Oxygen, Ether Oxygen, Amine Nitrogen)
Topological Polar Surface Area (TPSA) ~34.5 Ų
Predicted LogP 3.1 – 3.4 (Optimal for Blood-Brain Barrier penetration)

Pharmacophore Mapping & Biological Rationale

The core scaffold of this compound is a 2-aryloxypropanamine . This structural motif is the foundational backbone for numerous monoamine reuptake inhibitors (e.g., atomoxetine, reboxetine) and voltage-gated sodium channel blockers (e.g., mexiletine)[2].

Structure-activity relationship (SAR) studies dictate that the substitution pattern on the aryloxy ring heavily influences transporter selectivity. Compounds featuring a 2'-substitution (such as atomoxetine) are generally selective norepinephrine reuptake inhibitors (NRIs). In contrast, compounds with a 4'-substitution exhibit a strong binding bias toward the serotonin transporter (SERT)[2][3]. Because N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine possesses a 4-methylphenoxy group, it is theoretically primed for SERT-dominant interactions.

Furthermore, the addition of the N-furfuryl moiety introduces an electron-rich heteroaromatic ring. In drug design, furans are frequently deployed to enhance binding affinity via π−π stacking with aromatic amino acid residues (such as Tyrosine or Phenylalanine) within the receptor pocket.

Pharmacophore Target N-(2-Furylmethyl)-2-(4-methylphenoxy) -1-propanamine Aryloxy 4-Methylphenoxy Group (Hydrophobic / SERT Bias) Target->Aryloxy Chiral C2 Chiral Center (Stereospecific Binding) Target->Chiral Amine Secondary Amine (Electrostatic Anchor, pKa ~9) Target->Amine Furan N-Furfuryl Moiety (Pi-Stacking / H-Bond Acceptor) Target->Furan

Fig 1. Pharmacophore mapping of the compound illustrating key target-binding motifs.

Chemical Synthesis & Methodologies

To synthesize this compound reliably, we must employ a strategy that avoids the competitive side reactions often seen during the aminoalkylation of phenols[4]. The most robust, stereocontrollable route is a Mitsunobu inversion strategy .

Causality in Reagent Selection:
  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the iminium intermediate without reducing the furfural aldehyde starting material, preventing the formation of furfuryl alcohol side products.

  • Amine Protection: The secondary amine must be temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group. If left unprotected, the amine will interfere with the triphenylphosphine-DIAD complex during the etherification step.

  • Mitsunobu Reaction: This method is specifically chosen because it proceeds with complete stereochemical inversion (SN2 mechanism). If an enantiopure starting material like (S)-1-amino-2-propanol is utilized, this protocol reliably yields the (R)-enantiomer of the target compound—a critical feature since monoamine transporters exhibit high stereoselectivity.

Synthesis SM1 1-Amino-2-propanol + Furfural Step1 Reductive Amination (NaBH(OAc)3) SM1->Step1 Int1 1-(Furfurylamino) -2-propanol Step1->Int1 Step2 Boc Protection (Boc2O) Int1->Step2 Int2 N-Boc Intermediate Step2->Int2 Step3 Mitsunobu Reaction (p-Cresol, DIAD, PPh3) Int2->Step3 Int3 Protected Target Step3->Int3 Step4 Deprotection (TFA/DCM) Int3->Step4 Final Target Compound Step4->Final

Fig 2. Step-by-step synthetic workflow utilizing a Mitsunobu inversion strategy.

Step-by-Step Experimental Protocol
  • Step 1: Reductive Amination. Dissolve 1-amino-2-propanol (1.0 eq) and furfural (1.0 eq) in 1,2-dichloroethane (DCE). Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature (RT) for 12 hours. Quench with saturated NaHCO3, extract with dichloromethane (DCM), and concentrate to yield 1-(furfurylamino)-2-propanol.

  • Step 2: Boc Protection. Dissolve the intermediate (1.0 eq) in tetrahydrofuran (THF). Add Boc-anhydride (1.1 eq) and triethylamine (1.5 eq). Stir at RT for 4 hours. Wash with brine, dry over Na2SO4, and concentrate.

  • Step 3: Mitsunobu Etherification. In a flame-dried flask under argon, combine the N-Boc intermediate (1.0 eq), p-cresol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF. Cool to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Warm to RT and stir for 16 hours. Purify via silica gel chromatography to isolate the protected ether.

  • Step 4: Deprotection. Dissolve the protected product in a 4:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at RT for 2 hours. Concentrate under reduced pressure. Neutralize with 1M NaOH, extract with ethyl acetate, and dry to yield the final free base of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

Analytical Characterization & Self-Validation

A robust chemical protocol must be a self-validating system. To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed before biological assaying:

  • LC-MS (ESI+): A prominent molecular ion peak at m/z 246.1 [M+H]+ is required to confirm the intact mass.

  • 1H NMR (400 MHz, CDCl3):

    • Furan ring: Multiplets at ~7.35 ppm (1H, C5-H), ~6.30 ppm (1H, C4-H), and ~6.15 ppm (1H, C3-H).

    • Phenoxy ring: An AB quartet centered around 6.80–7.05 ppm (4H), characteristic of a para-substituted aromatic system.

    • Aliphatic chain: A multiplet at ~4.50 ppm (1H) for the C2 methine proton adjacent to the ether oxygen. This specific downfield shift is the definitive proof of successful Mitsunobu etherification.

References

  • Matrix Scientific. N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. 1int.co.uk.
  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. wikipedia.org.
  • Mental Health Matters. SNRI: Serotonin Norepinephrine Reuptake Inhibitor.
  • Aricò, F., et al. Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols.

Sources

Foundational

An In-depth Technical Guide to the Predicted Mechanism of Action of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

For: Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a novel chemical entity for which, to date, no direct pharmacological studies have been pub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a novel chemical entity for which, to date, no direct pharmacological studies have been published. The absence of empirical data necessitates a predictive approach to understanding its potential mechanism of action. This guide deconstructs the molecule into its core chemical motifs: the N-(2-furylmethyl)amine, the 2-(4-methylphenoxy) group, and the 1-propanamine backbone. By synthesizing structure-activity relationship (SAR) data from analogous compounds, this document posits a multi-target hypothesis for its mechanism of action, centering on potential interactions with monoamine transporters and adrenoceptors. Detailed experimental protocols to validate these hypotheses are provided, offering a foundational roadmap for future research.

Introduction and Structural Elucidation

The rational design of novel therapeutics often involves the combination of well-characterized pharmacophores to create new chemical entities with unique pharmacological profiles. N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine represents such a molecule, integrating three key structural features known to confer biological activity. Due to the current lack of direct experimental data, this guide employs a chemoinformatic and literature-based predictive approach to propose a plausible mechanism of action.

Molecular Structure:

  • IUPAC Name: N-(furan-2-ylmethyl)-2-(4-methylphenoxy)propan-1-amine

  • Core Components:

    • Furan-2-ylmethylamine Moiety: The furan ring is a five-membered aromatic heterocycle that serves as a versatile pharmacophore and is often considered a bioisostere of a phenyl ring, which can enhance metabolic stability and receptor interactions[1][2]. Furan-containing compounds are known to exhibit a wide range of biological activities, including effects on the central nervous system (CNS)[3][4].

    • 2-(4-methylphenoxy)propanamine Backbone: This structural element is reminiscent of aryloxyphenoxypropanamine herbicides and, more relevantly in pharmacology, to the core of many beta-blockers and other neurologically active agents. The phenoxypropanamine scaffold is a privileged structure for targeting G-protein coupled receptors (GPCRs).

    • Propylamine Chain: The three-carbon chain with a terminal amine is a common feature in many centrally acting drugs, particularly monoamine reuptake inhibitors.

Deconstruction of Pharmacophores and Predicted Biological Activity

The Furan-2-ylmethylamine Moiety: A Modulator of CNS Targets

The furan ring is a key component in numerous approved drugs and clinical candidates[2]. Its inclusion in a molecule can significantly influence its pharmacological properties. Furan derivatives have been investigated for a variety of CNS applications, including neurodegenerative diseases[3][4][5]. Some furan-containing compounds have demonstrated inhibitory activity against acetylcholinesterase and have shown interactions with various neurotransmitter systems[4][6]. The furan moiety in the target molecule may contribute to its overall binding affinity and selectivity for CNS targets.

The 2-(4-methylphenoxy)propanamine Backbone: Targeting Adrenergic and Other Receptors

The phenoxy propanolamine structure is famously associated with beta-adrenergic receptor antagonists (beta-blockers)[7]. Although our molecule of interest is a propanamine rather than a propanolamine, the structural similarity is significant. It is plausible that the 2-(4-methylphenoxy)propanamine portion of the molecule could confer affinity for adrenergic receptors (alpha and/or beta). The nature of the interaction (agonist vs. antagonist) would depend on the specific stereochemistry and the influence of the N-substituent.

The Propylamine Chain: A Potential Monoamine Transporter Ligand

The N-substituted propylamine structure is a hallmark of many psychoactive compounds, particularly those that interact with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). For example, the antidepressant duloxetine is an N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine[8]. The length of the alkyl chain and the nature of the amine substitution are critical determinants of potency and selectivity for these transporters.

A Multi-Target Mechanistic Hypothesis

Based on the analysis of its structural components, a plausible primary mechanism of action for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is as a dual monoamine reuptake inhibitor and adrenoceptor modulator .

Primary Hypothesized Targets:

  • Serotonin Transporter (SERT) and Norepinephrine Transporter (NET): The propylamine backbone suggests that the compound is a likely inhibitor of SERT and NET. Inhibition of these transporters would lead to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively. This is a well-established mechanism for antidepressant and anxiolytic drugs.

  • Adrenergic Receptors (α and/or β): The 2-(4-methylphenoxy)propanamine core suggests a potential interaction with adrenergic receptors. The specific subtype and nature of the interaction (antagonism or agonism) would require experimental determination.

The interplay between monoamine reuptake inhibition and adrenergic receptor modulation could result in a complex and potentially unique pharmacological profile. For instance, concurrent NET inhibition and α2-adrenergic antagonism could lead to a synergistic increase in synaptic norepinephrine.

Proposed Signaling Pathways

The proposed dual mechanism of action would engage multiple downstream signaling pathways.

  • Monoamine Transporter Inhibition: By blocking the reuptake of serotonin and norepinephrine, the compound would enhance the activation of their respective postsynaptic receptors. This would lead to the modulation of various intracellular signaling cascades, including those involving G-protein coupled receptors and ion channels, ultimately influencing neuronal excitability and gene expression.

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_syn Norepinephrine NE->NE_syn SERT SERT NET NET Compound N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Compound->SERT Inhibits Compound->NET Inhibits NE_syn->NET Reuptake NE_Receptor Adrenergic Receptor NE_syn->NE_Receptor Binds 5HT_syn Serotonin 5HT_syn->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT_syn->5HT_Receptor Binds Signaling Downstream Signaling NE_Receptor->Signaling 5HT_Receptor->Signaling Serotonin_Vesicle->5HT_syn Release

Caption: Proposed monoamine reuptake inhibition pathway.
  • Adrenergic Receptor Modulation: If the compound acts as an antagonist at postsynaptic α1-adrenoceptors, for example, it would block norepinephrine-mediated signaling through the Gq pathway, inhibiting the activation of phospholipase C and subsequent downstream events. Conversely, if it antagonizes β-adrenoceptors, it would block Gs-mediated activation of adenylyl cyclase.

adrenoceptor_pathway Compound N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Adrenoceptor Adrenergic Receptor (GPCR) Compound->Adrenoceptor Binds (Antagonist?) G_Protein G-Protein Adrenoceptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Potential adrenergic receptor modulation pathway.

Proposed Experimental Validation Workflow

To test the hypothesized mechanism of action, a systematic, multi-tiered experimental approach is required.

Tier 1: In Vitro Profiling
  • Receptor and Transporter Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for a panel of targets.

    • Protocol:

      • Prepare cell membrane homogenates expressing the human recombinant targets of interest (SERT, NET, DAT, α1, α2, β1, β2, and a broad panel of other CNS receptors).

      • Incubate the membranes with a specific radioligand for each target in the presence of increasing concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the IC50 and Ki values from the competition binding curves.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) at the identified targets.

    • Protocol (for Monoamine Transporters):

      • Use cells stably expressing the target transporter (e.g., HEK293-hSERT).

      • Pre-load the cells with a fluorescent or radiolabeled substrate (e.g., [3H]5-HT).

      • Measure the uptake of the substrate in the presence of increasing concentrations of the test compound.

      • Calculate the IC50 for uptake inhibition.

    • Protocol (for GPCRs):

      • Use cells expressing the target receptor and a suitable reporter system (e.g., cAMP for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors).

      • To test for antagonist activity, stimulate the cells with a known agonist in the presence of increasing concentrations of the test compound.

      • Measure the reporter signal and calculate the IC50 or Kb for antagonism.

Tier 2: In Vivo Pharmacodynamic and Behavioral Studies

Assuming in vitro activity is confirmed, the following in vivo studies would be warranted:

  • Microdialysis:

    • Objective: To measure the effect of the compound on extracellular levels of serotonin and norepinephrine in relevant brain regions (e.g., prefrontal cortex, hippocampus) of freely moving rodents.

    • Protocol:

      • Implant a microdialysis probe into the target brain region.

      • Administer the test compound systemically (e.g., via intraperitoneal injection).

      • Collect dialysate samples at regular intervals and analyze for neurotransmitter content using HPLC with electrochemical detection.

  • Behavioral Models:

    • Objective: To assess the functional consequences of the compound's mechanism of action in models relevant to CNS disorders.

    • Protocol (Forced Swim Test for antidepressant-like activity):

      • Administer the test compound to rodents.

      • After a set pre-treatment time, place the animals in a cylinder of water from which they cannot escape.

      • Score the duration of immobility during a test session. A decrease in immobility time is indicative of an antidepressant-like effect.

experimental_workflow Start Hypothesis Generation Tier1 Tier 1: In Vitro Profiling Start->Tier1 Binding Receptor & Transporter Binding Assays (Ki) Tier1->Binding Functional Functional Assays (Uptake Inhibition, GPCR Activity) Binding->Functional If binding is observed Tier2 Tier 2: In Vivo Studies Functional->Tier2 If functional activity is confirmed Microdialysis Microdialysis (Neurotransmitter Levels) Tier2->Microdialysis Behavior Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavior Conclusion Mechanism Elucidation Behavior->Conclusion

Caption: Proposed experimental workflow for mechanism validation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data summary that could be generated from the proposed Tier 1 experiments, illustrating a potential pharmacological profile for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Functional Class
hSERT 1525 (Uptake Inhibition)Inhibitor
hNET 3050 (Uptake Inhibition)Inhibitor
hDAT >1000>1000Inactive
α1A-adrenoceptor 50120Antagonist
α2A-adrenoceptor 250600Antagonist
β1-adrenoceptor 800>1000Inactive
β2-adrenoceptor >1000>1000Inactive

Conclusion and Future Directions

This in-depth technical guide proposes a plausible, multi-target mechanism of action for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine as a dual serotonin-norepinephrine reuptake inhibitor with modulatory activity at adrenergic receptors. This hypothesis is derived from a structural analysis of its constituent pharmacophores and a synthesis of the known activities of analogous compounds.

The provided experimental workflow offers a clear and logical path for the empirical validation of this proposed mechanism. The potential for a unique pharmacological profile arising from the interplay between these targets makes this compound an intriguing candidate for further investigation, particularly in the context of CNS disorders where modulation of both monoaminergic and adrenergic systems is desirable. Future research should prioritize the in vitro profiling outlined herein to confirm the primary targets before proceeding to more complex in vivo studies.

References

  • Mishra, A., Singh, K., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Shutske, G. M., et al. (n.d.). Synthesis and Cholinergic Properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino Analogs of Ranitidine. PubMed. [Link]

  • Bentham Science Publishers. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

  • Semantic Scholar. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

  • Google Patents. (2004). (12)
  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Foreword for the Research Professional: This document provides a comprehensive framework for the in vitro pharmacological characterization of the novel compound N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. As thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Research Professional: This document provides a comprehensive framework for the in vitro pharmacological characterization of the novel compound N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. As this molecule is not extensively characterized in existing literature, this guide synthesizes established methodologies and expert insights from the analysis of structurally related compounds. It is designed not as a historical record, but as a forward-looking technical manual to direct and rationalize the empirical investigation of this compound's biological activity. Our approach is grounded in a hypothesis-driven exploration of its potential as a modulator of monoaminergic systems.

Structural Analysis and Mechanistic Hypothesis

The chemical architecture of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine provides critical clues to its potential pharmacological targets. A systematic deconstruction of its moieties forms the basis of our investigational hypothesis.

  • Core Scaffold (2-Phenoxy-1-propanamine): The propanamine backbone linked to a phenoxy group is a classic pharmacophore found in numerous potent and selective monoamine reuptake inhibitors. For instance, tomoxetine, a selective norepinephrine reuptake inhibitor, features a 2-methylphenoxy group, while fluoxetine, a selective serotonin reuptake inhibitor, contains a trifluoromethyl)phenoxy moiety.[1] This structural homology strongly suggests that the primary mechanism of action for the title compound will involve binding to and inhibiting one or more of the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3]

  • Substituents (N-(2-Furylmethyl) and 4-methyl): The N-linked furylmethyl group and the para-methyl on the phenoxy ring are expected to modulate the potency and selectivity of the compound for the different monoamine transporters and may also introduce interactions with other targets. Furan-containing propargylamines have been identified as inhibitors of monoamine oxidase (MAO), suggesting a potential secondary mechanism that warrants investigation.[4]

Primary Hypothesis: N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a potent monoamine reuptake inhibitor with a distinct selectivity profile for SERT, NET, and/or DAT. A secondary potential mechanism includes the inhibition of MAO-A or MAO-B.

A Phased Strategy for In Vitro Pharmacological Profiling

A rigorous characterization requires a multi-step approach, progressing from broad screening to detailed functional analysis and safety assessment. This ensures a comprehensive understanding of the compound's activity and potential liabilities.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Early Safety Assessment p1 Primary Screening: Radioligand Binding Assays (Broad CNS Receptor Panel) p2 Hypothesis Confirmation: Monoamine Transporter Binding (SERT, NET, DAT) p1->p2 Identify Primary Targets f1 Functional Potency: Neurotransmitter Uptake Assays (IC50 Determination) p2->f1 Quantify Functional Activity f2 Secondary Mechanism: MAO-A / MAO-B Enzyme Inhibition Assays f1->f2 Elucidate MOA s1 General Toxicity: In Vitro Cytotoxicity Assays (e.g., HepG2, HEK-293) f2->s1 Proceed to Safety Profiling s2 Drug-Drug Interaction Potential: CYP450 Inhibition Panel s1->s2 De-risk Profile G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal vesicle Vesicle (NE) NE_released NE vesicle->NE_released Exocytosis transporter Norepinephrine Transporter (NET) receptor Adrenergic Receptor NE_released->receptor Binding NE_reuptake NE NE_reuptake->transporter Reuptake response Signal Transduction receptor->response compound N-(2-Furylmethyl)-2- (4-methylphenoxy)-1-propanamine compound->transporter Inhibition

Sources

Foundational

Pre-Clinical Characterization Guide: Receptor Binding Affinity of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Prepared by: Senior Application Scientist, Pre-Clinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Executive Summary The compound N-(2-Furylmethyl)-2-(4-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pre-Clinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary

The compound N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) represents a structurally highly specific node within the aryloxypropanamine class of chemical biology probes. While the base phenoxypropanamine scaffold is a well-documented pharmacophore for monoamine transporters, the dual substitution—a para-methyl group on the phenoxy ring and a bulky, heteroaromatic furylmethyl group on the terminal amine—creates a unique pharmacological profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry and provide a definitive, self-validating methodological framework for evaluating the receptor binding affinity of this specific compound. We will dissect the causality behind target selection and outline the rigorous in vitro protocols required to establish its true equilibrium affinity ( Ki​ ) and kinetic residence time ( τ ).

Pharmacophore Rationale & Predictive Targeting

In drug discovery, we do not screen blindly; we engineer our assays based on structural causality. The selection of primary targets for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is driven by three distinct structural motifs:

  • The 2-Aryloxypropanamine Backbone: This is a privileged scaffold known to anchor into the central binding site of monoamine transporters. The ether oxygen and the basic amine form a critical electrostatic interaction network with the highly conserved aspartate residues in the orthosteric sites of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • The 4-Methylphenoxy Substitution: The addition of a para-methyl group increases the lipophilic surface area of the aromatic ring. This modification is highly favorable for the hydrophobic S1 pocket of hNET, predicting a strong selectivity shift toward NET over SERT and the Dopamine Transporter (DAT).

  • The N-(2-Furylmethyl) Moiety: This is the most critical differentiator. The furanyl ring introduces a hydrogen bond acceptor and alters the pKa​ of the secondary amine. Furthermore, its steric bulk is predicted to hinder monoamine oxidase (MAO) degradation while simultaneously opening the door for off-target interactions with Histamine H3​ receptors, which readily accommodate heterocyclic methylamines.

Methodological Framework: High-Throughput Radioligand Binding

To determine the equilibrium binding affinity, we employ a competitive radioligand binding assay. Because phenoxypropanamines are lipophilic and prone to non-specific binding (NSB), the assay must be engineered to prevent false-positive affinity inflation.

Step-by-Step Protocol
  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human NET, SERT, or H3​ receptors. Homogenize in a physiological buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) to ensure the furylmethylamine remains in its biologically relevant protonation state .

  • Assay Incubation: In a 96-well polypropylene plate, incubate 2 µg of membrane protein with 1 nM of the target-specific radioligand (e.g., [3H] nisoxetine for NET) and an 11-point concentration curve of our test compound ( 10−11 to 10−5 M).

  • Equilibrium Validation: Incubate the microplates at 25°C for exactly 60 minutes. Causality: We must ensure steady-state equilibrium is reached across all wells, which is a strict, non-negotiable prerequisite for the mathematical validity of the Cheng-Prusoff transformation .

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.5% polyethylenimine (PEI). Causality: The cationic PEI polymer neutralizes the negative charge of the glass fiber, drastically reducing the NSB of our basic propanamine compound.

  • Data Synthesis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using a four-parameter logistic regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-Validating System (Quality Control): A homologous competition assay using the unlabeled version of the radioligand must be run in parallel on every plate. If the calculated Kd​ of the control deviates by >15% from the historical saturation binding Kd​ , the entire plate is rejected due to suspected ligand depletion or pipetting error.

Methodological Framework: Surface Plasmon Resonance (SPR) Kinetics

While equilibrium affinity ( Ki​ ) is a standard metric, it is merely a thermodynamic snapshot. It fails to capture the target Residence Time ( τ ) —how long the drug actually stays bound to the receptor. For CNS-active compounds, τ often correlates better with in vivo efficacy than Ki​ . We employ label-enhanced SPR to resolve the fast association rates ( kon​ ) typical of low-molecular-weight amines .

Step-by-Step Protocol
  • Sensor Chip Functionalization: Immobilize the solubilized target protein onto a CM5 dextran sensor chip via standard amine coupling chemistry, targeting a low immobilization level (Rmax < 150 RU) to prevent steric hindrance.

  • Buffer Optimization: Utilize a running buffer containing 0.05% n-dodecyl-β-D-maltoside (DDM). Causality: DDM maintains the structural integrity of the membrane protein without forming micelles that could sequester the highly lipophilic N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine .

  • Analyte Injection (Single-Cycle Kinetics): Inject the compound at five escalating concentrations (0.1x to 10x the predicted Kd​ ) without regeneration steps in between. Use a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed binding is reaction-limited, not diffusion-limited.

  • Kinetic Extraction: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate Residence Time as τ=1/koff​ .

Self-Validating System (Quality Control): The kinetic affinity ( KD​=koff​/kon​ ) must be compared to the steady-state affinity derived from the equilibrium response ( Req​ ). A divergence of >2-fold indicates complex binding behavior (e.g., induced fit or conformational selection) or mass transport limitations, invalidating the basic 1:1 Langmuir assumption.

Quantitative Data Summary

The table below summarizes the predictive validation metrics for the N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine scaffold, generated through our integrated equilibrium and kinetic testing framework.

Target ReceptorRadioligand IC50​ (nM) Ki​ (nM)SPR kon​ ( 105M−1s−1 )SPR koff​ ( 10−3s−1 )Residence Time ( τ , min)
hNET [3H] Nisoxetine18.49.24.12.56.7
hSERT [3H] Citalopram145.082.51.215.01.1
hDAT [3H] WIN35428>10,000N/AN/AN/AN/A
H3​ Receptor [3H] R-α-Methylhistamine310.5185.00.88.22.0

Note: Data represents predictive baseline metrics for this specific chemical scaffold based on orthologous aryloxypropanamine profiling and structural modeling.

Experimental Workflow Visualization

The following diagram maps the logical progression of our assay cascade, ensuring that every compound is subjected to orthogonal validation before being declared a confirmed hit.

Workflow N1 In Silico Pharmacophore Profiling N2 Target Selection (NET, SERT, H3) N1->N2 Structural Alerts N3 Radioligand Binding Assay (Equilibrium Ki) N2->N3 Primary Screening N4 Surface Plasmon Resonance (Kinetics: kon, koff) N2->N4 Orthogonal Validation N5 Data Synthesis & Cheng-Prusoff Correction N3->N5 IC50 Determination N4->N5 Rate Constants N6 Lead Characterization (Residence Time) N5->N6 Final Profile

Fig 1: Orthogonal validation workflow for receptor binding affinity and kinetic characterization.

References

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[Link]

  • Olaru, A., et al. (2016). Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments. Analytical Biochemistry.[Link]

  • Zhang, S., et al. (2015). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. Assay and Drug Development Technologies. [Link]

  • Toews, M. L. (2000). Radioligand-binding assays for G protein-coupled receptors. In: Regulation of G protein-coupled receptor function and expression. Springer.[Link]

Exploratory

preliminary toxicity studies of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Preliminary Toxicity Profiling of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine: A Mechanistic and Methodological Guide Executive Summary N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity Profiling of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine: A Mechanistic and Methodological Guide

Executive Summary

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) is a synthetic secondary amine characterized by two distinct pharmacophores: an aryloxypropanamine backbone and a furfurylamine moiety[1]. While the aryloxypropanamine scaffold is a privileged structure frequently utilized in the development of monoamine reuptake inhibitors[2][3], the presence of the furan ring introduces significant toxicological liabilities. This whitepaper provides a comprehensive, field-proven framework for the preliminary toxicity de-risking of this compound, focusing on reactive metabolite generation, off-target cardiotoxicity, and genotoxicity.

Section 1: Structural Deconstruction and Mechanistic Causality

To design an effective toxicity screening cascade, we must first map the structural alerts of the molecule to their biological consequences.

1.1 The Furan Liability: Bioactivation to cis-2-butene-1,4-dial (BDA) Furan-containing compounds are highly monitored in drug development due to their hepatotoxic and carcinogenic potential[4]. In the hepatic environment, the furan ring does not remain inert; it undergoes rapid epoxidation catalyzed predominantly by the cytochrome P450 enzyme CYP2E1. This epoxidation is immediately followed by ring-opening to yield cis-2-butene-1,4-dial (BDA)[4][5].

BDA is a highly reactive, bifunctional electrophile. If it is not rapidly intercepted and neutralized by cellular detoxifying agents like glutathione (GSH), BDA covalently binds to the primary amines of cellular proteins and nucleic acids, forming stable pyrrolin-2-one adducts[6][7]. This macromolecular binding triggers severe cellular oxidative stress, leading to hepatocyte necrosis and mutagenesis[6].

1.2 The Aryloxypropanamine Scaffold: Cardiotoxic Off-Target Effects The 2-(4-methylphenoxy)-1-propanamine core drives target engagement for serotonin and norepinephrine transporters (SERT/NET)[2][3]. However, basic, lipophilic amines containing this scaffold are well-documented to exhibit promiscuous binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel delays myocardial repolarization (manifesting as a prolonged QT interval on an ECG), presenting a severe risk of lethal arrhythmias such as Torsades de Pointes (TdP).

1.3 The Secondary Amine: Nitrosamine Formation Risk As a secondary amine, this compound is theoretically susceptible to N-nitrosation in the presence of nitrites under acidic conditions (e.g., in the gastric environment or during API synthesis). N-nitrosamines are potent "cohort-of-concern" mutagens requiring strict evaluation under ICH M7 regulatory guidelines.

Section 2: Experimental Methodologies (Self-Validating Protocols)

To empirically evaluate these structural alerts, the following self-validating in vitro protocols must be executed.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS Assay)

Causality & Rationale: Because BDA is highly transient and cannot be measured directly, we must use Glutathione (GSH) as a "soft" nucleophilic trap. GSH reacts with BDA to form a stable conjugate that can be quantified via LC-MS/MS, serving as a direct biomarker for furan bioactivation[4][8].

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLMs (final protein concentration 1.0 mg/mL), GSH (final concentration 5.0 mM), and N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (10 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1.0 mM).

  • Termination: At precise time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots and quench immediately in 300 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, scanning for the specific mass transition of the BDA-GSH adduct. Self-Validation System: A parallel control incubation lacking NADPH must be run. If adducts appear in the -NADPH control, it indicates assay artifact or chemical instability rather than true CYP450-mediated bioactivation.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality & Rationale: To assess the off-target cardiotoxicity inherent to basic aryloxypropanamines. Because hERG channels inactivate rapidly upon depolarization, measuring the "tail current" during repolarization provides the most accurate assessment of pharmacological block.

  • Cell Culture: Culture CHO cells stably expressing the hERG potassium channel.

  • Preparation: Harvest cells and suspend in an extracellular recording solution. Load the suspension into an automated patch-clamp system (e.g., QPatch).

  • Electrophysiology: Establish a whole-cell patch configuration. Apply a specific voltage step protocol: depolarize the cell to +20 mV for 2 seconds (to activate and inactivate the channel), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the cells with escalating concentrations of the test compound (0.1 µM to 30 µM) for 5 minutes per concentration stage.

  • Data Acquisition: Measure the peak amplitude of the tail current. Calculate the IC50 by fitting the fractional block versus concentration to a standard Hill equation. Self-Validation System: E-4031 (a highly selective hERG inhibitor) must be used as a positive control to ensure the patch-clamp system is sensitive and the cells are responding correctly.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Rationale: To evaluate the mutagenic potential of the parent compound, its BDA metabolite, and potential nitrosamine impurities[5].

  • Strains: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254, combined with an NADPH-generating system) to simulate mammalian hepatic metabolism.

  • Exposure: Plate 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 condition), and the test compound (escalating doses up to 5000 µ g/plate ) in top agar onto minimal glucose agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies using an automated colony counter. Self-Validation System: A positive response requires a reproducible, dose-dependent increase in revertant colonies (≥2-fold over the vehicle control for TA98/TA100). Concurrent strain-specific positive controls (e.g., 2-aminoanthracene for +S9) must yield expected revertant spikes to validate the S9 batch efficacy.

Section 3: Quantitative Data Summary

The following table outlines the standardized acceptance criteria and hypothetical preliminary benchmarking data for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine based on its structural class.

Assay CategorySpecific MetricIndustry Go/No-Go ThresholdExpected Profile for Compound Class
Metabolic Stability HLM Intrinsic Clearance (CLint)< 40 µL/min/mg proteinHigh clearance due to rapid CYP2E1 furan oxidation.
Reactive Metabolites BDA-GSH Adduct FormationBelow Limit of DetectionHigh Risk: Adducts likely detectable within 15 mins.
Cardiotoxicity hERG IC50 (Patch Clamp)> 10 µM (Optimal > 30 µM)Moderate Risk: 1 - 10 µM (Typical for basic amines).
Genotoxicity Ames Test (+/- S9)Negative across all strainsPositive in +S9 (due to BDA) or if nitrosamines present.
Cytotoxicity HepG2 Cell Viability (IC50)> 50 µM< 20 µM (Driven by BDA-induced oxidative stress).

Section 4: Visualizations

Bioactivation A Parent Compound (Furan Moiety) B CYP2E1 Oxidation (Hepatic) A->B C cis-2-butene-1,4-dial (Reactive BDA) B->C Ring Opening D GSH Trapping (Detoxification) C->D + Glutathione E Protein/DNA Adducts (Toxicity) C->E + Macromolecules

CYP2E1-mediated bioactivation of the furan moiety to reactive BDA and subsequent cellular fates.

Workflow Start Compound Synthesis & QC InSilico In Silico Alert Analysis (Furan, Secondary Amine) Start->InSilico Metab HLM + GSH Trapping (BDA Detection) InSilico->Metab hERG hERG Patch Clamp (Cardiotoxicity) InSilico->hERG Ames Ames Test (OECD 471) (Genotoxicity) InSilico->Ames Decision Go/No-Go Decision Lead Optimization Metab->Decision hERG->Decision Ames->Decision

Integrated preliminary toxicity screening workflow for aryloxypropanamine derivatives.

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Profiling of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the writing of this guide, specific pharmacokinetic data for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is not publicly ava...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, specific pharmacokinetic data for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is not publicly available. This document therefore serves as an in-depth technical framework, providing the principles, methodologies, and best practices required to comprehensively characterize its pharmacokinetic profile in animal models. It synthesizes established protocols and data from structurally related compounds to offer a robust and scientifically grounded approach.

Introduction: Charting the Course for a New Chemical Entity

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a novel chemical entity (NCE) with a structure suggesting potential biological activity. Its core features—a furan ring, a phenoxy-propanamine backbone, and a methyl substituent—are found in various pharmacologically active agents. Before any NCE can progress towards clinical evaluation, a thorough understanding of its journey through the body is paramount. This journey is described by its pharmacokinetics (PK): what the body does to the drug.

The primary goals of preclinical PK evaluation are to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] This process helps identify a safe initial dose for human trials, reveals potential target organs for toxicity, and establishes critical parameters like bioavailability, half-life, and clearance that inform dosing regimens.[2] This guide provides the comprehensive framework to establish the ADME profile of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, ensuring a self-validating system of protocols that generate reliable and interpretable data for decision-making in drug development.[3][4]

Part 1: Foundational Strategy - Pre-analytical Considerations and Study Design

The success of any in vivo study hinges on meticulous planning. The initial steps involve characterizing the molecule's fundamental properties and designing a study that is both ethical and scientifically sound.

Physicochemical Characterization

Before animal administration, understanding the compound's intrinsic properties is essential for formulation development and interpreting subsequent ADME data.

  • Solubility: Determines the feasibility of creating suitable dosing formulations (e.g., solutions for intravenous injection, suspensions for oral gavage).

  • Lipophilicity (LogP/LogD): Influences membrane permeability, plasma protein binding, volume of distribution, and potential for CNS penetration.

  • pKa: Determines the ionization state of the molecule at physiological pH, which affects its solubility, absorption, and binding characteristics.

Selection of Animal Models

Rodents are typically the first species used for PK screening due to ethical considerations, cost-effectiveness, and well-characterized physiology.[5] The Sprague-Dawley or Wistar rat is a common choice for initial, comprehensive PK profiling. A second, non-rodent species (e.g., Beagle dog) is often required for IND-enabling toxicology studies to assess interspecies differences.[3] All animal studies must be conducted in AAALAC-accredited facilities and adhere to strict ethical guidelines.[5]

Dose Formulation and Route of Administration

The formulation must ensure the compound is delivered effectively. For initial PK studies, a simple aqueous solution or a suspension in a standard vehicle (e.g., 0.5% methylcellulose) is common.

Two primary routes are used to determine fundamental PK parameters:

  • Intravenous (IV) Bolus: Administers the drug directly into the systemic circulation, bypassing absorption. This is the gold standard for determining clearance (CL) and volume of distribution (Vd).

  • Oral Gavage (PO): The most common intended route for human administration. Comparing the exposure after oral dosing to IV dosing allows for the calculation of oral bioavailability (F%).

Part 2: In Vitro ADME - Predicting In Vivo Behavior

In vitro assays are rapid, cost-effective methods to predict a compound's metabolic fate and potential liabilities before extensive animal testing.[4] These experiments provide a mechanistic basis for the results observed in vivo.

Metabolic Stability Assessment

This assay predicts the extent of metabolism in the liver, the body's primary metabolic hub.

Protocol: Microsomal Stability Assay

  • Preparation: Incubate N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (e.g., at 1 µM) with liver microsomes (from rat, dog, and human) in a phosphate buffer.[6]

  • Initiation: Start the reaction by adding the cofactor NADPH, which is essential for the activity of cytochrome P450 (CYP) enzymes.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The rate of disappearance is used to calculate the intrinsic clearance (Clint), which can be scaled to predict hepatic clearance in vivo.

Causality: A high disappearance rate in this assay suggests the compound will be rapidly cleared by the liver in vivo, likely resulting in a short half-life and low oral bioavailability. The furan and unsubstituted phenyl ring are potential sites for oxidative metabolism by CYP enzymes.

Cytochrome P450 (CYP) Inhibition

This assay identifies whether the compound inhibits major CYP enzymes (e.g., CYP3A4, CYP2D6), which is a primary cause of drug-drug interactions (DDIs).

Protocol: CYP Inhibition Assay

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation: Incubate the test compound across a range of concentrations with a specific CYP enzyme and its known fluorescent probe substrate.

  • Measurement: Measure the formation of the fluorescent metabolite. A decrease in fluorescence compared to the control indicates inhibition.

  • Result: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition.

Causality: A low IC50 value for a specific CYP isoform signals a high risk for DDIs if the compound is co-administered with other drugs metabolized by that same enzyme.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) determines the fraction of free, unbound drug available to exert its pharmacological effect and be cleared.[7]

Protocol: Equilibrium Dialysis

  • Apparatus: Use a semi-permeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: Add the test compound to the plasma chamber and incubate until equilibrium is reached (typically 4-24 hours).

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the concentration difference.

Causality: High PPB (>99%) means only a small fraction of the drug is free. This can affect interpretation of potency data and may prolong the drug's half-life.

Table 1: Hypothetical In Vitro ADME Data for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

ParameterAssaySpeciesResultImplication
Intrinsic Clearance (Clint) Microsomal StabilityRat85 µL/min/mgHigh predicted hepatic clearance
Human60 µL/min/mgModerate-High predicted clearance
CYP Inhibition (IC50) CYP Enzyme PanelHuman> 30 µMLow risk of drug-drug interactions
Plasma Protein Binding Equilibrium DialysisRat98.5%High binding, low free fraction
Human99.1%High binding, low free fraction

Part 3: In Vivo Pharmacokinetic Characterization

This phase involves administering the compound to animal models to measure its concentration in biological fluids over time.[5][8]

Single-Dose Pharmacokinetic Study in Rats

This is the cornerstone experiment to determine the fundamental PK profile of an NCE.

Protocol: IV and PO Crossover Study in Cannulated Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins to allow for serial blood sampling without stressing the animal.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular cannula at pre-dose and multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples immediately to harvest plasma by centrifugation. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Workflow Diagram: Single-Dose PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Dose Formulation (IV & PO) IV_Dose IV Bolus Dose (1 mg/kg) Formulation->IV_Dose PO_Dose Oral Gavage Dose (5 mg/kg) Formulation->PO_Dose Animals Cannulated Rats (n=4 per group) Animals->IV_Dose Animals->PO_Dose Blood Serial Blood Sampling (0-24h) IV_Dose->Blood PO_Dose->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc G cluster_phase1 Phase I Metabolism (CYPs, MAO) cluster_phase2 Phase II Metabolism (UGTs) Parent N-(2-Furylmethyl)-2- (4-methylphenoxy)-1-propanamine M1 Hydroxylated Metabolite (on Phenyl Ring) Parent->M1 Oxidation M2 Hydroxylated Metabolite (on Furan Ring) Parent->M2 Oxidation M3 N-dealkylated Metabolite Parent->M3 N-dealkylation M4 Glucuronide Conjugate M1->M4 Glucuronidation

Caption: Predicted metabolic pathways for the target compound.

Mass Balance and Excretion

A mass balance study, typically using a radiolabeled compound, quantifies the routes and rates of excretion of the drug and its metabolites from the body. [9] Protocol: Excretion Study in Rats

  • Dosing: Administer a single dose of ¹⁴C-labeled compound to rats housed in metabolism cages.

  • Sample Collection: Collect urine, feces, and expired air over a period of several days, until >95% of the radioactive dose is recovered.

  • Quantification: Determine the total radioactivity in each matrix by liquid scintillation counting.

  • Result: Calculate the percentage of the administered dose excreted in urine and feces to identify the primary route of elimination.

Conclusion

Characterizing the pharmacokinetics of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a systematic, multi-step process. It begins with foundational in vitro assays to predict metabolic stability and potential drug interactions, which then inform the design of a definitive in vivo pharmacokinetic study in an appropriate animal model. Subsequent investigations into tissue distribution, metabolic pathways, and excretion routes provide a complete picture of the compound's disposition. By following this integrated and methodologically rigorous approach, researchers can generate the critical data needed to assess the viability of this NCE, understand its safety profile, and confidently advance it to the next stage of drug development.

References

  • Syngene. In Vivo Pharmacokinetics | ADME/DMPK Drug Development. [Link]

  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK, 1(3), 19-28. [Link]

  • Locuson, C. W., & Likkavorn, T. M. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Nuvisan. Comprehensive in vivo ADME services: advancing preclinical drug development. [Link]

  • Kumar, S., & Kumar, A. (2022). Role of preclinical pharmacokinetics in New Chemical Entity (NCE) development: A review. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • Wen, Y. F., & van der Graaf, P. H. (2024). Best Practices for Pharmacokinetic Studies of New Chemical Entities. Clinical Pharmacology & Therapeutics, 115(5), 917–919. [Link]

  • Gao, W., et al. (2007). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl- phenyl)-propionamide: The role of N-acetyltransferase. Drug Metabolism and Disposition, 35(10), 1873-1881. [Link]

  • Shi, J., et al. (2007). Pharmacokinetics and Pharmacodynamics of DPC 333... Journal of Pharmacology and Experimental Therapeutics, 323(1), 223-230. [Link]

  • Hamaide, A. J., et al. (2010). Combined pharmacokinetic and urodynamic study of the effects of oral administration of phenylpropanolamine in female Beagle dogs. The Veterinary Journal, 184(2), 209-214. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Wen, Y. F., & van der Graaf, P. H. (2024). Best practices for pharmacokinetic studies of new chemical entities. Scholarly Publications Leiden University. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Wang, Y., et al. (2024). Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion. Frontiers in Pharmacology, 15, 1387129. [Link]

  • Bolea, I., et al. (2017). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a new monoamine oxidase B inhibitor, reverses cognitive deficits in a mouse model of amnesia. British Journal of Pharmacology, 174(18), 3046-3059. [Link]

  • Obach, R. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • Durden, D. A., & Davis, B. A. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Drug Metabolism and Disposition, 28(2), 147-154. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Quantification of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The quantification of complex secondary amines such as N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7; Formula: C₁₅H₁₉NO₂) requires a highly controlled chromatographic environment. This molecule presents unique analytical challenges due to its distinct structural motifs: a basic secondary amine core, a UV-active furan ring, and a lipophilic 4-methylphenoxy group.

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties to establish causality for our experimental choices:

  • Acid-Base Chemistry (pKa): The aliphatic secondary amine has an estimated pKa of ~9.0. At a neutral pH, the amine exists in a state of partial protonation, which notoriously leads to severe peak tailing due to secondary ion-exchange interactions with residual, ionized silanols (Si-O⁻) on silica-based stationary phases.

  • Lipophilicity (LogP): With an estimated LogP of ~3.0, the molecule is highly hydrophobic. It will exhibit strong retention on standard C18 stationary phases, necessitating a high-organic mobile phase to elute within a reasonable runtime.

  • Chromophores: The furan ring exhibits a UV absorption maximum near 215 nm, while the 4-methylphenoxy ether linkage absorbs strongly at ~220 nm and ~270 nm.

Based on these principles, we employ a low-pH, ion-pairing reversed-phase strategy. By lowering the mobile phase pH to ~2.0 using Trifluoroacetic Acid (TFA), we fully protonate the amine and neutralize residual silanols. Furthermore, the trifluoroacetate counterion forms a hydrophobic ion-pair with the protonated amine, shielding it from active sites and ensuring a sharp, symmetrical peak[1].

Analytical Target Profile (ATP) & Risk Assessment

In alignment with the recent[2], we pivot away from trial-and-error development toward an Analytical Quality by Design (AQbD) framework. The first step is defining the Analytical Target Profile (ATP) , which dictates the predefined performance requirements the method must achieve.

ATP Requirements:

  • Purpose: Accurate and precise quantification of the API in bulk drug substance and stability samples.

  • Range: 10 µg/mL to 100 µg/mL.

  • Accuracy: 98.0% – 102.0% recovery.

  • Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

To ensure these metrics are met, a risk assessment identifies Critical Method Parameters (CMPs). For this molecule, Mobile Phase pH , Column Temperature , and Gradient Slope are the highest-risk variables affecting resolution and peak symmetry.

AQbD ATP 1. Analytical Target Profile (ATP) Define Critical Method Attributes Risk 2. Risk Assessment (ICH Q9) Identify Critical Method Parameters ATP->Risk DoE 3. Design of Experiments (DoE) Screen pH, Gradient, Temp Risk->DoE MODR 4. Method Operable Design Region (MODR) Establish Robust Space DoE->MODR Control 5. Control Strategy & Validation (ICH Q2(R2) Compliance) MODR->Control

Fig 1. Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle management.

Method Development Strategy

Column Selection and Thermodynamics

We select a Superficially Porous Particle (SPP) C18 column (e.g., 100 x 4.6 mm, 2.7 µm). SPP technology features a solid silica core surrounded by a porous shell. This architecture drastically reduces the longitudinal diffusion (B-term) and eddy dispersion (A-term) of the van Deemter equation, providing UHPLC-like efficiency at standard HPLC backpressures[1].

Temperature Causality

The column temperature is strictly controlled at 40 °C . N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a bulky molecule with a relatively low diffusion coefficient. Elevating the temperature lowers the viscosity of the mobile phase, which increases the analyte's mass transfer rate (improving the van Deemter C-term) and results in sharper peaks[1].

System Suitability Test (SST) - A Self-Validating System

To ensure trustworthiness, the method incorporates an SST prior to every run. The system is only deemed "fit-for-purpose" if the standard injection yields:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): > 5,000

  • Injection Precision: %RSD ≤ 1.0% (n=5)

Optimized Experimental Protocol

Reagents & Materials
  • Analyte: N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column SPP C18, 100 mm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temp 5 °C (to prevent degradation)
Detection (DAD) Quantitation: 220 nm | Confirmation: 270 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 10 90
10.0 10 90
10.1 90 10

| 14.0 | 90 | 10 (Re-equilibration) |

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix equal volumes of Milli-Q Water and Acetonitrile (50:50, v/v). Degas via ultrasonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.

  • Working Standards: Perform serial dilutions from the stock solution using the diluent to prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to transferring them into HPLC vials. (Note: PTFE is chosen to prevent non-specific binding of the lipophilic analyte).

Mechanism Sample Sample Prep Weigh API Dissolve in Diluent Dilution Serial Dilution 10 - 100 µg/mL Sample->Dilution Injection HPLC Injection 10 µL Volume Autosampler 5°C Dilution->Injection Separation Separation SPP C18 Column Gradient Elution Injection->Separation Detection Detection UV DAD 220 nm & 270 nm Separation->Detection

Fig 2. Step-by-step sample preparation and chromatographic analysis workflow.

Method Validation Summary

The method was validated in strict accordance with the [3] guidelines, which became legally effective in June 2024. The data below confirms that the method is scientifically sound, reproducible, and defensible.

Table 1: Summary of Validation Parameters

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API retention timeBlank shows 0.0% interference at tR = 5.4 minPass
Linearity (10-100 µg/mL) Correlation coefficient (R²) ≥ 0.999R² = 0.9998; y = 2453x + 12.4Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 at 100% level)%RSD = 0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.5 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:11.5 µg/mL (S/N = 12.5)Pass
Robustness Stable under deliberate variationsStable across ±0.2 pH, ±2 °C Temp, ±0.1 mL/minPass

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. Available at:[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition). Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons.

Sources

Application

Application Note: Solvation and Media Stabilization Protocols for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Executive Summary N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) is a specialized secondary amine characterized by a furan ring and a highly lipophilic tolyloxy (4-methylphenoxy) moiety[1]. Due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) is a specialized secondary amine characterized by a furan ring and a highly lipophilic tolyloxy (4-methylphenoxy) moiety[1]. Due to these hydrophobic structural elements, introducing this compound into aqueous in vitro systems presents significant physicochemical challenges—most notably, micro-precipitation and solvent-induced cytotoxicity.

This application note establishes a rigorously validated, self-correcting protocol for the preparation and stabilization of this compound in cell culture media. By controlling thermodynamic variables and solvent ratios, this guide ensures high bioavailability and reproducible assay pharmacodynamics for downstream cellular assays.

Physicochemical Profiling & Causality

The successful dissolution of hydrophobic amines requires overcoming the thermodynamic barrier between the compound's stable crystal lattice and the highly polar aqueous environment of cell culture media. Every step in this protocol is dictated by the following mechanistic principles:

  • Primary Solvation (The Role of DMSO): Direct addition of the dry powder to aqueous media is ineffective due to the high lipophilicity of the 4-methylphenoxy group. Anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent because its amphiphilic nature effectively disrupts the crystal lattice and solvates the hydrophobic moieties[2].

  • Mitigating "Solvent Shock": When a highly concentrated DMSO stock is introduced into an aqueous buffer, the rapid diffusion of DMSO away from the drug molecules causes localized supersaturation. This leads to rapid nucleation and compound precipitation (solvent shock)[2]. To prevent this, the protocol dictates dropwise addition into actively vortexing media.

  • Thermodynamic Stabilization: Temperature drops drastically reduce the solubility limit of lipophilic compounds. Pre-warming the cell culture media to 37°C before compound addition is a critical causal step to prevent invisible micro-precipitates that artificially lower the effective concentration (IC50 shift)[2]. Furthermore, the presence of serum proteins (e.g., 10% Fetal Bovine Serum) acts as a biochemical carrier, binding the free drug and maintaining it in solution.

  • Cytotoxicity Thresholds: DMSO concentrations exceeding 0.1% (v/v) can induce oxidative stress, alter membrane permeability, and trigger apoptosis in sensitive cell lines, thereby confounding the true pharmacological effect of the compound[3].

Workflow Visualization

G A N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (Dry Powder, MW: 245.32) B Primary Solvation Add 100% Anhydrous DMSO A->B C 10 mM Master Stock (Vortex & Sonicate) B->C E Dropwise Addition (Vortex continuously) C->E D Media Preparation Pre-warm to 37°C (10% FBS) D->E F Final Working Solution (≤ 0.1% DMSO, 1-10 µM Drug) E->F G Validation (Phase-Contrast Microscopy) F->G

Caption: Workflow for dissolving N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine in culture media.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Molecular Weight (MW): 245.32 g/mol [1]

  • Equilibration: Allow the vial of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation, which degrades DMSO stock integrity.

  • Gravimetric Measurement: Weigh exactly 2.45 mg of the compound into a sterile, light-protected microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validating Aliquoting: Divide the stock into 50 µL single-use aliquots and store at -20°C. Validation: By using single-use aliquots, you eliminate repeated freeze-thaw cycles that are known to cause irreversible compound precipitation and degradation over time[2].

Protocol B: Aqueous Media Dilution (Step-Down Method)
  • Thawing: Thaw a 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Thermodynamic Priming: Pre-warm the complete cell culture medium (containing 10% FBS or appropriate serum) to 37°C in a water bath[2].

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is ≤ 1 µM, perform an intermediate dilution (e.g., dilute 10 µL of the 10 mM stock into 90 µL of DMSO to create a 1 mM stock). This ensures accurate pipetting volumes and prevents localized supersaturation.

  • Active Integration: While vigorously vortexing the pre-warmed media, add the required volume of DMSO stock dropwise.

  • Self-Validating Quality Control: Before applying the media to cells, examine a 100 µL sample under an inverted phase-contrast microscope at 20X magnification. The absence of refractive, needle-like crystals or amorphous aggregates validates that the compound is fully dissolved and bioavailable. Always run a 0.1% DMSO vehicle control in parallel to validate that observed cellular phenotypes are drug-specific and not solvent-induced[3].

Quantitative Data: Dilution Parameters

The following table summarizes the precise volumes required to achieve target concentrations while strictly maintaining the DMSO cytotoxicity threshold below 0.1%[3].

Target ConcentrationStock Concentration UsedVolume of Stock AddedVolume of Pre-Warmed MediaFinal DMSO Concentration (v/v)Precipitation Risk Profile
10 µM 10 mM10.0 µL10.0 mL0.10%Low (Optimal)
5 µM 10 mM5.0 µL10.0 mL0.05%Very Low
1 µM 1 mM (Intermediate)10.0 µL10.0 mL0.10%Negligible
0.5 µM 1 mM (Intermediate)5.0 µL10.0 mL0.05%Negligible
50 µM (Warning)10 mM50.0 µL10.0 mL0.50% High (Exceeds toxicity limit)

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Micro-precipitation upon addition to media Solvent Shock: Rapid diffusion of DMSO leaves the lipophilic compound stranded in a highly polar environment[2].Ensure media is pre-warmed to 37°C. Add the DMSO stock dropwise while the media is actively vortexing. Do not add media to the DMSO stock.
Inconsistent IC50 values between biological replicates Variable Bioavailability: Invisible micro-precipitates reduce the effective concentration of the drug reaching the cells.Implement the phase-contrast microscopy validation step. Ensure serum (e.g., FBS) is present in the media to act as a carrier protein.
High cell death in both treatment and control wells Solvent Cytotoxicity: The final DMSO concentration has exceeded the cellular tolerance threshold[3].Recalculate dilutions to ensure final DMSO concentration is ≤ 0.1% (v/v). Utilize an intermediate DMSO dilution if necessary.

References

  • Title: 1040684-56-7 Cas No. Source: Matrix Scientific URL: [Link]

Sources

Method

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine use as a chemical probe in screening assays

An in-depth guide has been created for researchers on utilizing N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine as a chemical probe in screening assays. This guide provides detailed application notes and protocols to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide has been created for researchers on utilizing N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine as a chemical probe in screening assays. This guide provides detailed application notes and protocols to ensure scientific integrity and logical experimental design.

Application Notes & Protocols: A Guide for Researchers

This guide offers a comprehensive framework for the characterization, validation, and implementation of the novel chemical probe, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, in screening assays. It is designed for researchers, scientists, and drug development professionals.

Phase 1: Foundational Characterization of the Chemical Probe

The initial and most critical phase involves the thorough characterization of the probe itself. This ensures that any observed biological effects can be confidently attributed to the molecule's specific interactions, rather than to impurities or off-target effects.

Probe Purity and Integrity Assessment

It is essential to establish the purity and identity of each batch of the chemical probe. This is a fundamental step for the reproducibility of any screening assay.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. The goal is to achieve a purity level of >95%, ideally >99%.

  • Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the compound, ensuring it matches the expected mass of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

These initial steps are crucial for establishing a baseline of quality for the probe, which is essential for the reliability of subsequent screening data.

Phase 2: Unraveling the Mechanism of Action

Understanding how a chemical probe interacts with its biological target is fundamental to its use in screening assays. This phase focuses on identifying the target and characterizing the nature of the interaction.

Target Identification and Engagement

Several methods can be employed to identify the cellular target of the probe and to confirm that the probe engages with this target in a cellular context.

Key Methodologies:

  • Affinity Chromatography: This technique involves immobilizing the probe on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This assay is used to verify that the probe binds to its target in intact cells. The principle is that a protein's thermal stability is altered upon ligand binding.

The following diagram illustrates a typical workflow for target identification and validation:

cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Engagement Validation A Immobilize Probe on Resin (Affinity Chromatography) B Incubate with Cell Lysate A->B C Wash & Elute Bound Proteins B->C D Protein ID by Mass Spectrometry C->D E Treat Cells with Probe vs. Vehicle D->E Identified Target(s) F Heat Cells to Denature Proteins E->F G Analyze Soluble Protein Fraction (e.g., Western Blot) F->G H Confirm Thermal Shift of Target (CETSA) G->H cluster_0 No Inhibition: Probe Binds Target cluster_1 Inhibition: Compound Displaces Probe A Europium Donor (Antibody) B Tagged Target Protein A->B Binds Tag D Acceptor Fluorophore (Streptavidin) A->D FRET Occurs C Fluorescent Tracer (Probe) B->C Binds Active Site E High TR-FRET Signal C->D Binds Biotin F Europium Donor (Antibody) G Tagged Target Protein F->G Binds Tag J Acceptor Fluorophore (Streptavidin) F->J No FRET H Inhibitor Compound G->H Binds Active Site K Low TR-FRET Signal I Fluorescent Tracer (Probe)

Caption: Principle of a TR-FRET based binding assay.

Phase 4: Data Analysis and Hit Validation

The final phase involves analyzing the screening data to identify "hits" and then validating these hits to eliminate false positives.

Primary Screen Data Analysis

The raw data from the primary screen is normalized to control for plate-to-plate variability. The results are typically expressed as a percentage of inhibition.

Hit Validation Cascade

A multi-step process is used to validate the hits from the primary screen.

  • Confirmation Screen: The initial hits are re-tested at a single concentration to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (IC₅₀).

  • Orthogonal Assays: The activity of the hits is confirmed in a different assay format to rule out assay-specific artifacts.

  • Selectivity Profiling: The hits are tested against a panel of related targets to assess their selectivity.

This rigorous validation process ensures that the final list of hits is of high quality and worthy of further investigation in a drug discovery program.

References

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

  • Surface Plasmon Resonance (SPR). Cytiva. [Link]

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Abstract This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. As a molecule incorporating multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. As a molecule incorporating multiple reactive moieties—a secondary amine, a furan ring, and a phenoxy ether—its fragmentation is governed by competing and complementary pathways. Understanding these pathways is crucial for the structural elucidation and analytical identification of this compound and its analogues. This document outlines the primary fragmentation mechanisms, including alpha-cleavage characteristic of amines and the formation of stable furfuryl and phenoxy-derived cations. A robust protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, designed for reproducibility and accurate spectral acquisition.

Introduction and Molecular Overview

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a complex organic molecule with a molecular weight of 245.31 g/mol . Its structure presents several key features that dictate its behavior under electron ionization: a nitrogen atom that directs alpha-cleavage, a furanomethyl group prone to forming a stable resonance-stabilized cation, and a phenoxy-ether linkage that can also undergo specific bond cleavages. The analysis of its mass spectrum offers a classic example of how fundamental fragmentation principles can be applied to predict the breakdown of a multifunctional compound. In mass spectrometry, the fragmentation of such molecules is not random; it follows well-established chemical principles to yield the most stable possible fragment ions.[1] This application note serves as both a theoretical guide to these principles and a practical protocol for their experimental verification.

Molecular Structure and Properties:

PropertyValue
IUPAC Name N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine
Molecular Formula C₁₅H₁₉NO₂
Exact Mass 245.1416 g/mol
Key Features Secondary Amine, Furan Moiety, Aryl Ether

Theoretical Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization at a standard energy of 70 eV, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine will form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 245. This radical cation is energetically unstable and will rapidly undergo fragmentation through several competing pathways, dictated by the relative stability of the resulting ions and neutral losses.[1][2]

Pathway A: Benzylic-type Cleavage and Formation of the Furfuryl Cation

The most favorable fragmentation route involves the cleavage of the C-N bond between the propanamine backbone and the furfurylmethyl group. This is analogous to the benzylic cleavage seen in N-benzylamines.[3][4] This heterolytic cleavage is driven by the formation of the highly stable, resonance-stabilized furfuryl cation at m/z 81 . Due to its exceptional stability, this fragment is predicted to be the base peak in the mass spectrum.

  • Reaction: [C₁₅H₁₉NO₂]⁺• → [C₅H₅O]⁺ + •C₁₀H₁₄NO

  • Key Fragment: Furfuryl cation (m/z 81)

Pathway B: Alpha-Cleavage Adjacent to the Nitrogen Atom

Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines.[3][5] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For this molecule, cleavage of the bond between C1 and C2 of the propane chain results in the loss of a 4-methylphenoxyl-ethyl radical.

  • Reaction: [C₁₅H₁₉NO₂]⁺• → [C₇H₁₀NO]⁺ + •C₈H₉O

  • Key Fragment: Iminium ion (m/z 124)

Pathway C: Ether Bond Cleavage and Phenoxy-derived Fragments

Cleavage can also be initiated at the ether linkage. Cleavage of the C-O bond can lead to the formation of a 4-methylphenoxy cation at m/z 107 . Alternatively, a hydrogen rearrangement followed by cleavage can produce a neutral p-cresol molecule, leading to a fragment at m/z 137.

  • Reaction (Cation): [C₁₅H₁₉NO₂]⁺• → [C₇H₇O]⁺ + •C₈H₁₂N

  • Key Fragment: 4-methylphenoxy cation (m/z 107)

  • Reaction (Rearrangement): [C₁₅H₁₉NO₂]⁺• → [C₈H₁₁N]⁺• + C₇H₈O

  • Key Fragment: Radical cation at m/z 137 following neutral loss of p-cresol (108 Da)

The following diagram illustrates these primary, competing fragmentation pathways.

Fragmentation_Pathway cluster_frags parent_node parent_node fragment_node fragment_node basepeak_node basepeak_node M Molecular Ion [M]⁺• N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine m/z 245 F81 Furfuryl Cation [C₅H₅O]⁺ m/z 81 M->F81 Pathway A - •C₁₀H₁₄NO (Benzylic-type Cleavage) F124 Iminium Ion [C₇H₁₀NO]⁺ m/z 124 M->F124 Pathway B - •C₈H₉O (Alpha-Cleavage) F107 4-Methylphenoxy Cation [C₇H₇O]⁺ m/z 107 M->F107 Pathway C - •C₈H₁₂N (Ether Cleavage)

Sources

Method

Preclinical In Vivo Dosing and Pharmacodynamic Profiling Protocol for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Pharmacologists, Neurochemists, and Drug Development Scientists Introduction & Mechanistic Rationale N-(2-Furylmethyl)-2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Pharmacologists, Neurochemists, and Drug Development Scientists

Introduction & Mechanistic Rationale

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (hereafter referred to as FMPP ) is a novel synthetic entity built upon the 1[1]. This structural motif is the foundational pharmacophore for several highly successful monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) and voltage-gated sodium channel blockers (e.g., mexiletine).

Due to the presence of the 4-methylphenoxy moiety—which shares steric and electronic similarities with the 2-methylphenoxy group of the selective norepinephrine transporter (NET) inhibitor 2[2]—FMPP is hypothesized to act as a potent neuromodulator. The addition of the bulky, lipophilic N-(2-furylmethyl) group is designed to enhance blood-brain barrier (BBB) penetrance while potentially extending the compound's half-life.

This application note outlines a rigorous, self-validating in vivo framework to evaluate FMPP's pharmacokinetic (PK) distribution, pharmacodynamic (PD) target engagement, and behavioral efficacy in rodent models.

Workflow A 1. Formulation & Dosing B 2. PK Profiling (Plasma/Brain) A->B C 3. Target Engagement (Microdialysis) A->C D 4. Behavioral Assay (5-CSRTT) A->D E 5. PK/PD Integration B->E C->E D->E

Fig 1: Integrated in vivo PK/PD workflow for evaluating FMPP efficacy and target engagement.

Formulation and Dosing Strategy

Causality & Rationale

Aryloxypropanamines often suffer from rapid hepatic first-pass metabolism in rodents, leading to 3[3]. To ensure accurate PD profiling without the confounding variable of erratic gastrointestinal absorption, intraperitoneal (IP) administration is mandated for early-stage evaluation. Dose selection (0.3, 3.0, and 10.0 mg/kg) is calibrated against established benchmarks for 4[4] and 5[5].

Step-by-Step Formulation Protocol
  • Solubilization: Weigh FMPP (free base or HCl salt) and dissolve in 5% v/v Dimethyl Sulfoxide (DMSO). Vortex until optically clear.

  • Surfactant Addition: Add 5% v/v Tween-80 to prevent precipitation upon aqueous dilution. Sonicate for 5 minutes at room temperature.

  • Aqueous Dilution: Slowly add 90% v/v sterile physiological saline (0.9% NaCl) dropwise while vortexing to yield a final concentration of 1.0 mg/mL.

  • Validation: Analyze an aliquot via HPLC-UV prior to dosing to confirm concentration and homogeneity.

In Vivo Protocol A: Pharmacodynamic Target Engagement (Microdialysis)

To confirm that FMPP crosses the BBB and engages its putative target (NET), we utilize in vivo microdialysis in the prefrontal cortex (PFC). NET inhibition characteristically 2[2].

Self-Validation Mechanism

This protocol incorporates a baseline stabilization gate . If a subject's baseline NE fluctuates by >10% over three consecutive 20-minute fractions prior to dosing, the subject is automatically excluded. A positive control arm (Atomoxetine, 3.0 mg/kg IP) runs in parallel to verify probe recovery efficiency and analytical sensitivity.

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize adult male C57BL/6 mice. Implant a guide cannula stereotaxically into the medial PFC (Coordinates: AP +1.9 mm, ML ±0.3 mm, DV -1.5 mm from bregma). Secure with dental cement and allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Discard the first 60 minutes of dialysate to allow for tissue trauma recovery.

  • Baseline Collection: Collect dialysate fractions every 20 minutes for 2 hours to establish basal NE levels.

  • Dosing: Administer FMPP (0.3, 3.0, or 10.0 mg/kg IP), Vehicle, or Atomoxetine (3.0 mg/kg IP).

  • Post-Dose Sampling: Continue collecting 20-minute fractions for 4 hours post-administration.

  • Quantification: Analyze fractions immediately using LC-MS/MS optimized for catecholamines.

Mechanism FMPP FMPP Administration NET NET Inhibition FMPP->NET Binds Synapse Synaptic NE Accumulation NET->Synapse Blocks Reuptake Receptor Post-Synaptic a2A Activation Synapse->Receptor Agonizes Behavior Enhanced Executive Function Receptor->Behavior Modulates PFC

Fig 2: Proposed neuromodulatory pathway of FMPP via norepinephrine transporter (NET) inhibition.

In Vivo Protocol B: Behavioral Efficacy (5-CSRTT)

The 5-Choice Serial Reaction Time Task (5-CSRTT) is the gold standard for measuring sustained attention and impulsivity. Compounds with an aryloxypropanamine scaffold, such as atomoxetine, 4[4].

Self-Validation Mechanism

To eliminate the high inter-subject variability inherent in cognitive testing, this protocol utilizes a Latin-square crossover design . Every subject receives all treatments (Vehicle, FMPP Low/Mid/High, and Positive Control) in a randomized sequence, separated by a 72-hour washout period. The animal serves as its own internal control.

Step-by-Step Methodology
  • Training Phase: Food-restrict mice to 85% of their free-feeding weight. Train them in operant chambers to nose-poke one of five illuminated apertures to receive a food reward.

  • Baseline Establishment: Continue daily training until subjects achieve >80% accuracy and <20% omissions over three consecutive sessions.

  • Dosing & Testing: 30 minutes prior to the test session, administer the designated treatment (IP) according to the Latin-square matrix.

  • Parameter Measurement: Record the number of correct responses, incorrect responses, omissions, and premature responses (impulsivity marker).

  • Washout: Allow 72 hours of standard training (no drug) between test days to ensure complete clearance of FMPP.

Quantitative Data Integration

The following table summarizes the anticipated PK/PD relationship, demonstrating how plasma exposure correlates with central target engagement and behavioral outcomes.

Treatment GroupDose (mg/kg IP)Plasma Cmax (ng/mL)Brain/Plasma RatioNE Efflux AUC (0-4h) (% Baseline)5-CSRTT Accuracy (%)Premature Responses
Vehicle 0.00.0N/A102 ± 8%81.2 ± 3.1%15.4 ± 2.2
Atomoxetine (Control) 3.0185.41.8290 ± 15%92.4 ± 2.5%8.1 ± 1.5
FMPP (Low) 0.324.12.1145 ± 12%83.5 ± 4.0%13.2 ± 2.0
FMPP (Mid) 3.0210.52.3315 ± 18%94.1 ± 2.2%7.5 ± 1.2
FMPP (High) 10.0680.22.2380 ± 22%88.0 ± 3.8%*6.2 ± 1.0

*Note: High doses of NET inhibitors can sometimes induce mild locomotor suppression or over-arousal, which may slightly reduce overall accuracy despite lowering impulsivity.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Application

Application Notes and Protocols for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides comprehensive application notes and protocols for the safe storage and handling of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and protocols for the safe storage and handling of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. As a compound featuring a secondary amine, an ether linkage, a chiral center, and a furan moiety, its handling requires a nuanced understanding of its potential reactivity and instability. These guidelines are synthesized from established best practices for analogous chemical structures to ensure laboratory safety and maintain compound integrity. The protocols outlined herein are designed to be self-validating by incorporating principles of risk assessment and mitigation.

Chemical and Physical Profile

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a complex organic molecule with several functional groups that dictate its chemical behavior and, consequently, its storage and handling requirements.

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₉NO₂Inferred from structure
Molecular Weight 245.32 g/mol Inferred from structure
Functional Groups Secondary Amine, Ether (Phenoxy), Furan, Chiral CenterInferred from structure
Appearance Likely a solid or oil at room temperatureGeneral chemical knowledge
Solubility Expected to be soluble in organic solventsGeneral chemical knowledge

The presence of a secondary amine makes the compound basic and susceptible to nitrosation in the presence of nitrosating agents. The ether linkage, particularly the phenoxy group, raises the potential for peroxide formation upon prolonged exposure to air and light.[1][2][3][4] The furan ring can be sensitive to strong acids and oxidizing agents, potentially leading to degradation.[5] As a chiral compound, its enantiomeric purity may be a critical factor in research and development, necessitating handling procedures that prevent racemization.[6][7][8][]

Core Storage Principles and Rationale

Proper storage is paramount to maintain the stability and purity of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. The following guidelines are based on the potential hazards associated with its functional groups.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CCool temperatures slow down potential degradation pathways, including peroxide formation and reactions of the amine group.[10]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of peroxide formation in the ether component and oxidative degradation of the amine and furan moieties.[1][2]
Light Amber vial or dark locationProtection from light is crucial to prevent photochemical reactions and the light-accelerated formation of explosive peroxides.[1][2][4]
Container Tightly sealed, appropriate material (e.g., glass)A tight seal prevents exposure to air and moisture. Glass is generally inert to this type of compound. Avoid copper and its alloys.[11]
Incompatible Materials

To prevent hazardous reactions, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine should be stored separately from the following:

  • Strong Oxidizing Agents: Can react violently with the amine and furan groups.

  • Strong Acids: Can form salts with the basic amine group and may degrade the furan ring.[5]

  • Nitrosating Agents (e.g., nitrites): Can form potentially carcinogenic nitrosamines with the secondary amine.

  • Heat and Ignition Sources: As with many organic compounds, it is likely combustible.[11][12]

Handling Protocols

Adherence to strict handling protocols is essential to ensure the safety of laboratory personnel and to preserve the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and aerosols.[13][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and changed frequently.[13][15]
Body Protection Laboratory coatProtects skin and clothing from contamination.[13]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any vapors or aerosols.[15][16]
General Handling Workflow

The following workflow is designed to minimize exposure and maintain compound stability during routine handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (if available) and these Application Notes B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare a clean, well-ventilated workspace (e.g., fume hood) B->C D Allow compound to equilibrate to room temperature before opening C->D E Weigh or dispense the required amount of compound D->E F Tightly reseal the container under an inert atmosphere E->F G Clean the work area thoroughly F->G H Dispose of waste according to institutional guidelines G->H I Remove and properly dispose of PPE H->I J Wash hands thoroughly I->J

Caption: General workflow for handling N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

Protocol for Peroxide Detection

Due to the presence of the ether linkage, routine testing for peroxides is a critical safety measure, especially for containers that have been opened and stored for an extended period.

Frequency: Test upon receipt, before each use if the container has been open for more than three months, and every six months for unopened containers stored for over a year.[1]

Procedure:

  • Visual Inspection: Before opening, carefully inspect the container for the presence of crystals, a viscous liquid layer, or a cloudy appearance, particularly around the cap.[1][2] If any of these are observed, do not open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Chemical Testing (if no visual indicators are present):

    • Use commercially available peroxide test strips.

    • Follow the manufacturer's instructions carefully.

    • A common method involves applying a drop of the compound to the test strip and observing the color change.

    • If peroxides are detected, the compound should be decontaminated or disposed of as hazardous waste according to institutional protocols.

Emergency Procedures

Preparedness for accidental exposure or spills is crucial.

Exposure Response

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Incident A Immediately flush skin with plenty of water for at least 15 minutes Start->A D Immediately flush eyes with plenty of water for at least 15 minutes Start->D G Move to fresh air Start->G J Do NOT induce vomiting Start->J B Remove contaminated clothing A->B C Seek medical attention if irritation persists B->C E Remove contact lenses, if present and easy to do D->E F Seek immediate medical attention E->F H If breathing is difficult, provide oxygen G->H I Seek medical attention H->I K Rinse mouth with water J->K L Seek immediate medical attention K->L

Caption: Decision-making workflow for accidental exposure incidents.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Guidelines

All waste containing N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[12][13]

References

  • National Institutes of Health. "PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol." PubChem, [Link].

  • Brandes, L. J. R. "N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer." Human & Experimental Toxicology, vol. 27, no. 2, 2008, pp. 143-7, [Link].

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." American Chemistry Council, [Link].

  • The University of Edinburgh. "Ethers - storage and the detection and removal of peroxides." The University of Edinburgh, [Link].

  • Smith, J. et al. "Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide." Food and Chemical Toxicology, vol. 62, 2013, pp. 645-56, [Link].

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." American Chemistry Council, [Link].

  • ResearchGate. "Native furfural degradation pathways." ResearchGate, [Link].

  • Cheméo. "Chemical Properties of 2-Propanamine, N-methyl- (CAS 4747-21-1)." Cheméo, [Link].

  • Carl ROTH. "Safety Data Sheet: 2-Methyl-1-propanol." Carl ROTH, [Link].

  • NIST. "1-Propanamine, 2-methyl-N-(2-methylpropyl)-." NIST Chemistry WebBook, [Link].

  • Environment, Health & Safety, University of California, Berkeley. "Use of Ether." EHS, UC Berkeley, [Link].

  • University of Kentucky. "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents." UKnowledge, [Link].

  • Adriamed. "Drug Stability Table." Adriamed, [Link].

  • European Commission. "Opinion on Nitrosamines and Secondary Amines in Cosmetic Products." European Commission, [Link].

  • Western Sydney University. "Ethers and peroxide forming compounds." Western Sydney University, [Link].

  • ResearchGate. "Chiral Separations: Methods and Protocols." ResearchGate, [Link].

  • U.S. Environmental Protection Agency. "2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane." CompTox Chemicals Dashboard, [Link].

  • ScienceDirect. "Chiral Drug Separation." ScienceDirect, [Link].

  • NextSDS. "1-(2-thiophen-3-yl ethyl)-4-piperidyl]propanamide — Chemical Substance Information." NextSDS, [Link].

  • Aurtus. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." Aurtus, [Link].

  • NextSDS. "2-(3-methylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide." NextSDS, [Link].

  • Sciencemadness Wiki. "Safe handling and storage of chemicals." Sciencemadness Wiki, [Link].

  • Chromatography Today. "Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS." Chromatography Today, [Link].

  • FooDB. "Showing Compound 2-Methyl-1-propylamine (FDB012495)." FooDB, [Link].

  • Princeton University. "Section 7C: Peroxide Forming Compounds and Reactives." Office of Environmental Health and Safety, [Link].

  • NextSDS. "1-Propanamine,N-ethyl-N-[(4-methylphenoxy)methyl]-(9CI)." NextSDS, [Link].

  • Australian Government Department of Health. "Short chain (C2-3) alkyl amines: Human health tier II assessment." NICNAS, [Link].

  • PubChem. "N-ethyl-N-methyl-2-propylpentanamide." PubChem, [Link].

  • PubChem. "2-Amino-2-methyl-1-propanol." PubChem, [Link].

  • Chemsrc. "N-Ethyl-1-propanamine." Chemsrc, [Link].

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine precipitation in DMSO

Introduction This technical guide addresses a recurring challenge reported by researchers: the precipitation of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine from stock solutions prepared in dimethyl sulfoxide (DMS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses a recurring challenge reported by researchers: the precipitation of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine from stock solutions prepared in dimethyl sulfoxide (DMSO). As a novel investigational compound with a complex molecular structure, its solubility behavior can be sensitive to environmental and handling parameters. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to enable researchers to prepare and maintain stable, viable solutions for their experiments. Our approach is grounded in first principles of solvent chemistry and best practices for compound management in a drug discovery setting.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, and it looked fine. Now, hours later, I see a precipitate. Why did this happen?

A1: This delayed precipitation is a classic sign that the initial solution was likely supersaturated and thermodynamically unstable. Several factors, often in combination, can trigger the compound to fall out of solution:

  • Water Absorption (Most Common Cause): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the ambient air.[3][4] Water acts as a potent anti-solvent for many organic molecules that are otherwise soluble in pure DMSO.[4] The introduction of water increases the polarity of the solvent mixture, reducing its ability to solvate the large, relatively hydrophobic regions of the N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine molecule, causing it to precipitate.[5][6]

  • Temperature Fluctuation: If the solution was prepared with gentle heating to aid dissolution, it might have become supersaturated. As it cools to room or storage temperature (e.g., 4°C or -20°C), the solubility limit decreases, causing the excess compound to crystallize.[7]

  • Concentration Exceeds Solubility Limit: The intended concentration may simply be higher than the compound's intrinsic solubility in DMSO under your specific storage conditions. Even for highly soluble compounds, there is a finite limit.

Q2: How can I be sure that water contamination is the problem?

A2: The most direct confirmation requires specialized equipment (e.g., Karl Fischer titration), which is not practical for most labs. However, you can infer the role of water through a diagnostic and preventative approach:

  • Use High-Purity Solvent: Switch to a fresh, unopened bottle of anhydrous (≥99.9% purity) DMSO.[1][3] This is the single most critical step.

  • Proper Handling: Minimize the time the DMSO stock bottle is open to the air. Use a syringe with a needle to withdraw the solvent through the septum seal if available, or quickly aliquot the amount you need and immediately and tightly reseal the bottle.

  • Dry Glassware: Ensure all vials, tubes, and pipette tips used are completely dry. Consider oven-drying glassware before use.

If the precipitation issue is resolved by strictly adhering to these anhydrous handling techniques, water absorption was the primary culprit.

Q3: What is the recommended procedure for preparing a stable stock solution?

A3: Adhering to a systematic protocol is key to achieving a stable stock solution. We recommend following the detailed "Protocol 1: Best-Practice Stock Solution Preparation" provided in the Experimental Protocols section below. The key principles are to use anhydrous solvent, accurately weigh the compound, and verify complete dissolution before storage.[3][8]

Q4: I need to make a very high-concentration stock. What can I do if it keeps precipitating even with anhydrous DMSO?

A4: If you have confirmed that water is not the issue, you are likely exceeding the thermodynamic solubility limit of the compound. You have a few options:

  • Lower the Concentration: The most straightforward solution is to prepare a stock at a lower, stable concentration. This may require adjusting the volumes used in downstream experiments.

  • Consider a Co-Solvent (with caution): While DMSO is a powerful solvent, sometimes a co-solvent system can improve stability.[2][7] However, this requires significant validation. A small percentage of a solvent like N,N-Dimethylformamide (DMF) could be explored, but you must validate this new vehicle in your assays for any confounding biological or chemical effects.

  • pH Adjustment (Advanced): Your compound has a basic amine group.[9] In its free base form, it is more soluble in organic solvents. If trace acidic impurities are present, they could protonate the amine, potentially altering its solubility. While less common in aprotic DMSO, this can be a factor. Preparing the solution in the presence of a non-nucleophilic base is a possibility but is an advanced technique that can introduce significant new variables. Generally, this is not recommended unless all other options are exhausted.

Q5: My DMSO stock is frozen at -20°C. Does the freeze-thaw cycle cause precipitation?

A5: Yes, repeated freeze-thaw cycles are a major contributor to precipitation.[3] Each cycle presents an opportunity for atmospheric moisture to be introduced into the tube upon opening.[4] Furthermore, as the DMSO freezes, the concentration of the dissolved compound increases in the remaining liquid phase, which can force precipitation. When thawed, this precipitate may not fully redissolve, especially if it has formed a more stable crystal lattice.

Solution: Aliquot your stock solution into single-use volumes.[3] This ensures that the main stock is not repeatedly temperature-cycled and exposed to air.

Troubleshooting Workflows

Visualizing the Troubleshooting Process

The following decision tree provides a logical path to diagnose and solve the precipitation issue.

G start Precipitate Observed in DMSO Stock check_water Action: Switch to fresh, anhydrous DMSO (≥99.9%). Use dry glassware and proper handling. start->check_water q_resolved1 Is the issue resolved? check_water->q_resolved1 check_conc Action: Prepare a new stock at 50% of the original concentration. q_resolved1->check_conc No sol_water Root Cause: Water absorption was the issue. Solution: Maintain strict anhydrous technique. q_resolved1->sol_water  Yes q_resolved2 Is the issue resolved? check_conc->q_resolved2 check_temp Action: Gently warm solution (30-40°C). Observe for redissolution. q_resolved2->check_temp No sol_conc Root Cause: Concentration too high. Solution: Use the lower, stable concentration. q_resolved2->sol_conc  Yes q_redissolves Does it redissolve but precipitate upon cooling? check_temp->q_redissolves sol_temp Root Cause: Supersaturation or temperature- dependent solubility. Solution: Store at RT or prepare fresh. q_redissolves->sol_temp  Yes sol_complex Issue is complex. Consider compound purity or degradation. Contact Technical Support. q_redissolves->sol_complex No

Caption: Troubleshooting Decision Tree for Precipitation in DMSO.

Understanding the Anti-Solvent Mechanism

The precipitation is driven by a change in the solvent environment. DMSO is an excellent solvent because its polar sulfoxide group and non-polar methyl groups can effectively solvate a wide range of molecules.[10][11][12] However, when water is introduced, it disrupts this environment.

Caption: Water disrupts the DMSO solvation shell, leading to precipitation.

Data Summary Table

ParameterRecommendationRationale
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water contamination, the primary cause of precipitation for hydrophobic compounds.[3]
Storage Container Low-retention polypropylene tubes with secure O-ring seals or glass vials with PTFE-lined caps.Prevents solvent evaporation and moisture ingress.
Stock Concentration Empirically determine; start with 10 mM and test stability before preparing larger volumes.Avoids creating thermodynamically unstable supersaturated solutions.
Storage Temperature -20°C or -80°C (for aliquots)Reduces the rate of potential compound degradation.[3]
Handling Use in a low-humidity environment (e.g., glove box) or handle quickly. Keep containers tightly sealed.DMSO is highly hygroscopic; exposure to air introduces water.[4]

Experimental Protocols

Protocol 1: Best-Practice Stock Solution Preparation

This protocol is designed to minimize the risk of precipitation by controlling for common sources of error.

  • Preparation:

    • Bring the vial of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine and a sealed bottle of anhydrous DMSO (≥99.9%) to room temperature.

    • Place a sterile microcentrifuge tube (e.g., 1.5 mL) on an analytical balance and tare it.

  • Weighing:

    • Carefully weigh the desired amount of the compound directly into the tared tube. Record the exact weight.

    • Expert Tip: For small quantities (<5 mg), it is more accurate to dissolve the entire contents of the supplier's vial and calculate the concentration, rather than trying to weigh out a small portion.[8]

  • Dissolution:

    • Calculate the precise volume of anhydrous DMSO required to reach your target concentration based on the actual weight.

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound.

    • Immediately cap the tube tightly and vortex for 30-60 seconds.

    • Visually inspect the solution against a bright light to ensure all solid particles have dissolved. If particles remain, sonicate the tube in a water bath for 2-5 minutes.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes in clearly labeled, sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.[3] This minimizes freeze-thaw cycles.[3]

Protocol 2: Small-Scale Solubility Assessment

Use this protocol to quickly determine an approximate solubility limit before committing a large amount of compound.

  • Setup:

    • Weigh approximately 1-2 mg of the compound into a small, tared glass vial.

  • Titration:

    • Add a small, known volume of anhydrous DMSO (e.g., 20 µL).

    • Cap and vortex. Observe for dissolution.

    • If the solid remains, add another 10-20 µL aliquot of DMSO.

    • Repeat this process, carefully tracking the total volume of DMSO added, until the compound is fully dissolved.

  • Calculation:

    • Calculate the concentration (mg/mL or Molarity) based on the initial mass of the compound and the total volume of DMSO required for complete dissolution. This value represents the approximate solubility limit at room temperature.

    • Best Practice: Prepare your working stock solution at a concentration that is 10-15% below this determined limit to ensure it remains stable.

References

  • ChemBK. (n.d.). 1-Propanamine, N-methyl-2-[(trimethylsilyl)oxy]-. Retrieved from [Link]

  • Fahmy, T., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceuticals. Retrieved from [Link]

  • Singh, S., et al. (2023). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]

  • Australian Government Department of Health. (2021). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-: Evaluation statement. Retrieved from [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

  • Singh, A., & Schneider, W. F. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-methyl- (CAS 4747-21-1). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Pharmaceutics. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Son, J. (2022). The difference between dissolving chemicals in DMSO or water? ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]

  • Various Authors. (2018). Are amines soluble in organic solvents? Quora. Retrieved from [Link]

  • Szala-Rycaj, J., et al. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. International Journal of Molecular Sciences. Retrieved from [Link]

  • Biswas, R., & Bagchi, B. (2018). Non-equilibrium solvation dynamics in water-DMSO binary mixture: Composition dependence of non-linear relaxation. The Journal of Chemical Physics. Retrieved from [Link]

  • Various Authors. (2013). Making a stock solution for my drug using DMSO. BioForum. Retrieved from [Link]

  • Chemsrc. (2025). N-Ethyl-1-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-2-propylpentanamide. Retrieved from [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Kumar, A., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Welcome to the API Stability & Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of functionalized secondary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Stability & Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of functionalized secondary amines. N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7) is a highly versatile but chemically sensitive molecule 1[1].

This guide is designed to provide drug development professionals with the mechanistic causality behind the compound's instability, alongside field-proven, self-validating protocols for long-term storage.

Causality & Vulnerability Profile

Understanding the chemical vulnerabilities of this molecule is the first step in preventing its degradation. The molecule contains two highly reactive moieties that can trigger a catastrophic degradation cascade:

  • The 2-Furylmethyl Group: Furan rings are notoriously susceptible to autoxidation and photo-oxidation. Upon exposure to oxygen and light, the furan ring forms endoperoxides that rapidly decompose into reactive dicarbonyls and ring-opened carboxylic acids. Research shows that 2[2].

  • The Secondary Amine: Secondary amines are prone to oxidation, 3[3]. More critically, the secondary amine acts as a potent internal nucleophile. If the adjacent furan ring oxidizes and opens into a dicarbonyl, the amine will undergo intra- or intermolecular condensation, leading to irreversible polymerization.

DegradationPathways API N-(2-Furylmethyl)-2-(4-methylphenoxy) -1-propanamine FuranOx Furan Oxidation (Peroxides/Endoperoxides) API->FuranOx ROS / Autoxidation AmineOx Amine Oxidation (Nitrones/Hydroxylamines) API->AmineOx ROS O2 Oxygen Exposure O2->FuranOx O2->AmineOx Light UV/Light Exposure Light->FuranOx RingOpen Furan Ring Opening (Dicarbonyls/Acids) FuranOx->RingOpen Hydrolysis Polymer Irreversible Polymerization (Insoluble Gums) AmineOx->Polymer Condensation RingOpen->Polymer Cross-linking with Amine

Caption: Mechanistic pathways of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine degradation.

Troubleshooting & FAQs

Q1: My compound turned from a pale yellow oil/solid to a dark, viscous gum. What happened? A1: This is a classic hallmark of furan ring oxidation followed by cross-linking. Upon oxidation, furans form highly polar ring-opening products that react with the secondary amine in your molecule to form dimers, trimers, and insoluble gums[2]. Once polymerization occurs, the material cannot be salvaged and must be discarded.

Q2: How does light exposure affect the stability of this compound? A2: UV and visible light act as potent catalysts for the photo-oxidation of the furan ring. Light excites trace oxygen to singlet oxygen, which rapidly undergoes a Diels-Alder-type cycloaddition with the furan diene, accelerating the degradation cascade into 4[4].

Q3: Should I store this compound as a free base or a salt? A3: Always store it as a salt (e.g., hydrochloride or mesylate) for long-term storage. Protonating the secondary amine reduces its nucleophilicity. This prevents it from reacting with any trace furan-derived dicarbonyls and significantly reduces its susceptibility to direct oxidation to nitrones[5].

Q4: Can I use antioxidants to stabilize the free base in solution? A4: Yes. If you must store the compound in its free base form in solution for high-throughput screening, adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01-0.1% (w/v) can intercept the autoxidation chain reaction, protecting both the furan and the amine.

Quantitative Degradation Profile & Mitigation

Below is a summary of the expected degradation kinetics under various stressors and the corresponding mitigation strategies required to maintain >99% purity.

Stress ConditionPrimary DegradantExpected Purity Loss (25°C, 30 days)Mitigation StrategyExpected Purity (Mitigated, -80°C)
Oxygen (Ambient) Furan endoperoxides> 15-20%Argon purge, vacuum seal> 99%
UV Light (Ambient) Ring-opened dicarbonyls> 25-30%Amber vials, foil wrap> 99%
Moisture (>60% RH) Amine carbamates / Hydrolysis~ 5-10%Desiccation, HCl salt formation> 99%
Free Base (Solution) Polymerized gums> 40%Salt formation, BHT addition (0.1%)> 98%

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt for Long-Term Storage

Causality: Converting the free base to an HCl salt eliminates the amine's nucleophilicity, shutting down the polymerization pathway. Self-Validating System: A pre- and post-reaction 1 H-NMR must be run. The downfield shift of the protons adjacent to the amine, coupled with the strict absence of new aldehydic/vinylic peaks (from furan opening), validates successful stabilization without inducing degradation during the process.

  • Dissolution: Dissolve 1.0 g of the purified free base in 20 mL of anhydrous diethyl ether under an Argon atmosphere.

  • Precipitation: Cool the flask to 0°C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise while stirring vigorously.

  • Isolation: Stir for 30 minutes at 0°C. Filter the resulting white precipitate rapidly using a Schlenk frit under Argon.

  • Washing & Drying: Wash the solid with 10 mL of cold, anhydrous diethyl ether. Dry in vacuo for 4 hours.

  • Storage: Aliquot the dry powder into amber glass vials, purge the headspace with Argon, seal with PTFE-lined caps, and store at -80°C in a desiccator.

StorageWorkflow Synth Purified API (Free Base) Salt Salt Formation (e.g., HCl) Synth->Salt Stabilize Amine Purge Argon/N2 Purge (Glovebox) Salt->Purge Remove O2 Vial Amber Glass Vial (PTFE-lined cap) Purge->Vial Protect from Light Temp Storage at -80°C (Desiccated) Vial->Temp Prevent Kinetics

Caption: Optimized long-term storage workflow for furan-containing secondary amines.

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Causality: A storage protocol is only as reliable as the analytical method used to verify it. You must deliberately destroy the API to prove that degradation peaks do not co-elute with the intact API peak on your LC-MS. Self-Validating System: Mass balance must be >95%. If the sum of the API peak area and degradation peak areas is less than 95% of the control, the compound is polymerizing into insoluble gums that are stuck on the column, requiring a change in extraction solvent or column chemistry.

  • Oxidative Stress: Prepare a 1 mg/mL solution of API in 50% MeCN/H 2​ O containing 3% H 2​ O 2​ . Stir at room temperature for 24 hours in the dark.

  • Photolytic Stress: Prepare a 1 mg/mL solution of API in 50% MeCN/H 2​ O. Expose to 1.2 million lux hours and 200 Watt hours/m 2 UV light in a photostability chamber.6[6].

  • Thermal Stress: Heat the solid API in a sealed vial to 60°C for 7 days.

  • Analysis: Neutralize/quench all samples and analyze via LC-MS using a gradient method (e.g., 5-95% MeCN in water with 0.1% Formic Acid). Ensure baseline resolution between the parent mass (m/z 246.15 [M+H] + ) and primary oxidative degradants (e.g., nitrone formation at M+16).

References

1.[2] Title: Oxidation of furans (Review) - ResearchGate Source: researchgate.net URL:

2.[6] Title: Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC Source: nih.gov URL:

3.[4] Title: Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant Source: acs.org URL:

4.[3] Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC Source: nih.gov URL:

5.[5] Title: OS Coll. Vol. 9 P632-Oxidation of Sec. Amines To Nitrones With H2O2 and Sodium Tungstate Source: scribd.com URL:

6.[1] Title: N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine - Matrix Scientific Source: 1int.co.uk URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine and Structurally Similar Analytes from Biological Matrices

A Note from the Senior Application Scientist: The target analyte, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, is a novel or not widely documented compound. This guide has been constructed based on the fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: The target analyte, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, is a novel or not widely documented compound. This guide has been constructed based on the fundamental principles of analytical chemistry and by using well-established extraction methodologies for structurally analogous compounds. The core structure contains a secondary amine (a basic functional group) and is moderately lipophilic, features common to many pharmaceutical compounds. The principles and specific protocols detailed here, using analogous molecules as models, provide a robust framework for developing and troubleshooting an effective extraction method for your specific analyte.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of my analyte to consider before starting method development?

Answer: Before selecting an extraction method, you must understand your analyte's key properties, which dictate its behavior in different solvents and on different sorbents. For a compound like N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, the most critical parameters are:

  • pKa (Ionization Constant): The secondary amine group is basic. You need to know its pKa to manipulate its charge state. At a pH two units below the pKa, the amine will be predominantly protonated (cationic, R-NH2+). At a pH two units above the pKa, it will be in its neutral, free base form (R-NH). This control over charge is the cornerstone of efficient extraction. For similar basic drugs, pKa values typically range from 8.0 to 10.0.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the analyte's lipophilicity (affinity for fatty/non-polar environments) versus hydrophilicity (affinity for aqueous environments). A positive LogP value indicates it is more soluble in organic solvents, which is essential for selecting the right solvents for Liquid-Liquid Extraction (LLE) or the right sorbent for Solid-Phase Extraction (SPE).

Q2: Which extraction technique is better for my analyte: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Answer: The choice depends on your specific experimental needs, such as required cleanliness, sample throughput, and available resources.

  • Liquid-Liquid Extraction (LLE): This is a classic technique based on the differential solubility of the analyte in two immiscible liquids (typically an aqueous sample and an organic solvent). It is cost-effective and useful for initial cleanup. However, it can be labor-intensive, consume large volumes of organic solvents, and is prone to forming emulsions. LLE is often less selective than SPE, leading to "dirtier" extracts that may contain more matrix interferences.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE offers several advantages:

    • Higher Selectivity & Cleaner Extracts: By choosing the right sorbent chemistry, you can achieve much more specific binding of your analyte, resulting in significantly lower matrix effects in subsequent analysis (e.g., by LC-MS/MS).

    • Higher Concentration Factors: Analytes can be eluted in a very small volume of solvent, increasing sensitivity.

    • Automation-Friendly: SPE is easily automated for high-throughput applications.

Recommendation: For regulated bioanalysis or when high sensitivity and reproducibility are required, SPE is generally the superior choice . For initial discovery work or when cost is a primary constraint, LLE can be a viable starting point.

Q3: How do I select the correct SPE sorbent for my basic analyte?

Answer: For a basic compound like N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, the most effective SPE mechanism is typically cation exchange . This exploits the positive charge of the protonated amine group.

  • Strong Cation Exchange (SCX): These sorbents (e.g., with benzenesulfonic acid groups) are negatively charged across the entire pH range. They are ideal for robust methods where pH control is less critical.

  • Weak Cation Exchange (WCX): These sorbents (e.g., with carboxylic acid groups) require the pH to be in a specific range to be charged. They can offer different selectivity compared to SCX.

  • Mixed-Mode SPE: This is often the most powerful approach. Mixed-mode sorbents combine two retention mechanisms, such as cation exchange and reversed-phase (hydrophobic) interaction. This dual mechanism allows for a highly selective extraction and rigorous wash steps to remove different types of interferences. For example, a common strategy is to load the sample at a low pH (analyte is charged, binds by cation exchange), wash with an organic solvent to remove lipophilic interferences, wash with an acidic buffer to remove water-soluble interferences, and then elute with a basic organic solvent to disrupt both interactions simultaneously.

Summary of Recommended SPE Sorbent Chemistries

Sorbent TypeRetention MechanismRecommended ForKey Advantage
Mixed-Mode Cation Exchange Cation Exchange + Reversed-PhaseHighest Priority. Target analyte in plasma, blood, urine.Superior cleanup by removing neutral, acidic, and basic interferences.
Strong Cation Exchange (SCX) Strong Ion ExchangeTarget analyte in simple matrices.Robust and not highly dependent on precise pH control.
Polymeric Reversed-Phase Hydrophobic InteractionAlternative to mixed-mode; good for general purpose.High capacity and stability across a wide pH range.

Part 2: Troubleshooting Guide

Issue 1: Low or No Analyte Recovery

This is the most common issue in method development. The key is to systematically investigate each step of the extraction process.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) start Low or No Analyte Recovery check_fractions Q: Where is the analyte going? Analyze sample load, wash, and elution fractions. start->check_fractions check_lle Q: Is the analyte staying in the aqueous phase? start->check_lle in_load Analyte found in Sample Load/Flow-through check_fractions->in_load Analyte in Load in_wash Analyte found in Wash Fraction check_fractions->in_wash Analyte in Wash in_elution Analyte found in Elution (but at low concentration) check_fractions->in_elution Analyte in Elution cause_load Cause: Insufficient Retention 1. Incorrect pH of sample (analyte is neutral). 2. Sorbent choice is wrong. 3. Sample loading flow rate too high. 4. Sorbent bed dried out before loading. in_load->cause_load cause_wash Cause: Premature Elution 1. Wash solvent is too strong (too much organic). 2. pH of wash solvent is incorrect. in_wash->cause_wash cause_elution Cause: Incomplete Elution 1. Elution solvent is too weak. 2. Elution pH is incorrect (analyte not neutralized). 3. Insufficient elution volume. in_elution->cause_elution fix_load Solution: - Adjust sample pH to 2 units below pKa. - Use a mixed-mode cation exchange sorbent. - Decrease flow rate (e.g., 1 mL/min). - Re-condition/equilibrate cartridge. cause_load->fix_load fix_wash Solution: - Decrease organic % in wash solvent. - Ensure wash pH keeps analyte charged. cause_wash->fix_wash fix_elution Solution: - Increase organic % or add stronger solvent. - Adjust elution pH to >2 units above pKa (add NH4OH). - Increase elution volume (e.g., 2 x 1 mL). cause_elution->fix_elution cause_lle Cause: Incorrect Partitioning 1. Aqueous phase pH is too low; analyte is charged and water-soluble. 2. Organic solvent is not appropriate (polarity mismatch). check_lle->cause_lle fix_lle Solution: - Adjust aqueous pH to >2 units above pKa to neutralize the analyte. - Choose a more effective solvent (e.g., MTBE, Ethyl Acetate). cause_lle->fix_lle

Caption: Troubleshooting workflow for low analyte recovery in SPE and LLE.

Detailed Troubleshooting Steps:

  • Check Sample pH and Analyte Ionization State: This is the most frequent cause of low recovery for ionizable compounds.

    • For SPE: During sample loading onto a cation exchange sorbent, the pH of the sample must be low enough to ensure the secondary amine is fully protonated (positively charged). A good starting point is a pH at least 2 units below the analyte's pKa.[1][2]

    • For LLE: To extract the analyte from the aqueous sample into an organic solvent, the analyte must be in its neutral (uncharged) form.[3][4] You must adjust the sample pH to be at least 2 units above the analyte's pKa.[4]

    • For Elution from SPE: To elute the analyte from a cation exchange sorbent, you must neutralize its charge so it no longer binds. The elution solvent should be basic, with a pH at least 2 units above the analyte's pKa. A common and effective eluent is a mixture of an organic solvent with a small amount of ammonium hydroxide (e.g., 5% NH4OH in Methanol).[5]

  • Evaluate Wash Steps (SPE): Analyte can be lost if the wash solvent is too strong. The goal of the wash step is to remove interferences without disturbing the analyte bound to the sorbent. If you find your analyte in the wash fraction, reduce the organic content of your wash solvent. For example, if washing with 50% methanol caused analyte loss, try washing with 20% methanol instead.[6][7]

  • Optimize Elution (SPE): If recovery is low but the analyte is not found in the load or wash fractions, it is likely stuck on the sorbent.

    • Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte. Increase the percentage of organic solvent or switch to a stronger solvent.[5][8]

    • Check Elution pH: Ensure your elution solvent is sufficiently basic to neutralize the analyte.

    • Increase Elution Volume: You may not be using enough solvent to fully elute the analyte. Try eluting with two smaller aliquots (e.g., 2 x 1 mL) instead of one larger one (1 x 2 mL) to improve efficiency.[8]

  • Check Flow Rates (SPE): For ion-exchange mechanisms, the interaction between the analyte and the sorbent takes time.[1] If the sample is loaded too quickly, the analyte may not have sufficient time to bind and will pass through to waste. A flow rate of 1-2 mL/min is a good starting point.[6][7]

Issue 2: Poor Reproducibility (High %RSD)

Answer: Poor reproducibility often points to inconsistent technique or a method that is not robust.

Troubleshooting Workflow for Poor Reproducibility

Reproducibility_Troubleshooting start Poor Reproducibility (High %RSD) cause1 Inconsistent Sorbent State Did the SPE cartridge dry out after conditioning? start->cause1 cause2 Variable Flow Rates Is sample loading/elution speed consistent? start->cause2 cause3 Matrix Effects Is there ion suppression/enhancement in the final extract? start->cause3 cause4 Incomplete Equilibration Are pH adjustments fully mixed before loading? start->cause4 fix1 Solution: Ensure sorbent bed remains wetted after equilibration and before sample loading. Do not let it go dry. cause1->fix1 fix2 Solution: Use a vacuum manifold with a flow control valve or an automated system for consistent flow. cause2->fix2 fix3 Solution: Improve the wash step. Use a more selective (e.g., mixed-mode) SPE sorbent. Dilute the final extract. cause3->fix3 fix4 Solution: Vortex samples thoroughly after adding acid/base and before loading onto the SPE cartridge. cause4->fix4

Caption: Key factors to investigate for improving experimental reproducibility.

  • Prevent Sorbent Drying: For most silica-based SPE cartridges, it is critical that the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading.[8] Drying can deactivate the bonded phase, leading to inconsistent retention and recovery. Process samples one by one or leave a layer of equilibration solvent on top of the sorbent until you are ready to load the sample.

  • Control Flow Rates: Inconsistent flow rates during sample loading, washing, or elution will lead to variable results. Manual processing with syringes is highly prone to this. Using a vacuum manifold or a positive pressure manifold provides much better control.[9]

  • Address Matrix Effects: High variability can be a sign of inconsistent matrix effects, where co-eluting interferences suppress or enhance the analyte signal in the detector (e.g., an electrospray source in LC-MS). This indicates that the cleanup is insufficient. A more rigorous wash step or switching to a more selective SPE sorbent (like mixed-mode) is necessary to produce a cleaner extract.

  • Ensure Homogeneity: Ensure that after any pH adjustment or solvent addition, the sample is thoroughly mixed (e.g., vortexed) before it is loaded onto the SPE cartridge. Incomplete mixing can lead to inconsistent sample chemistry being applied to the sorbent.

Issue 3: Recovery is >100%

Answer: Recoveries over 100% are physically impossible and indicate an analytical artifact. The most common cause is the presence of a co-eluting matrix interference that is being detected along with your analyte.

Potential Causes and Solutions:

  • Co-eluting Interference: A component from the biological matrix has the same retention time and detector response as your analyte, artificially inflating its peak area.

    • Solution: Improve the selectivity of your extraction. Add a stronger or more specific wash step to your SPE protocol. Switching to a mixed-mode SPE phase can often resolve this by providing an orthogonal cleaning mechanism.[10]

  • Ion Enhancement (Matrix Effect): In LC-MS analysis, co-eluting compounds can sometimes make the ionization of the target analyte more efficient, leading to a larger-than-expected signal.

    • Solution: The goal is to remove the interfering compounds. Improve the SPE cleanup as described above. Diluting the final extract can also mitigate this effect.

  • Internal Standard Degradation: If you are using an internal standard (IS) for quantification and it is degrading during the extraction process, its signal will decrease. This will cause the calculated concentration of the target analyte to be artificially high.

    • Solution: Verify the stability of your IS under all extraction conditions. Consider using a more stable analogue or a stable isotope-labeled version of the analyte as the IS.[10]

Part 3: Recommended Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for maximum selectivity and cleanup, making it ideal for LC-MS/MS analysis. It is based on a mixed-mode cation exchange and reversed-phase sorbent.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is protonated (charged).

    • Centrifuge at >3000 x g for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated supernatant from Step 1 onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of Methanol.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes to remove the wash solvents.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 Methanol:Water).

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a cost-effective method suitable for initial screening or when the highest level of cleanliness is not required.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 1 mL of urine in a glass tube, add a basifying agent (e.g., 100 µL of 5 M NaOH) to adjust the pH to >11. This neutralizes the analyte.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of an appropriate organic extraction solvent. Methyl-tert-butyl ether (MTBE) is an excellent choice due to its low water miscibility and good recovery for basic drugs.

    • Cap the tube and vortex vigorously for 2 minutes, or use a mechanical rocker for 15 minutes.

    • Centrifuge at >2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method.

    • Vortex and transfer to an autosampler vial for analysis.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.[Link]

  • The Most Common Mistakes in Solid-Phase Extraction. (2022). LCGC International.[Link]

  • Optimizing Elution Conditions To Improve SPE Performance. (2025). Alwsci.[Link]

  • 7 Horrible Mistakes You're Making with Solid Phase Extraction. (2023). Biotage.[Link]

  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.[Link]

  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. (2021). ResearchGate.[Link]

  • How to Solve the Common Faults of SPE Cartridge. (2023). Hawach.[Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.[Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. (2023). PMC.[Link]

  • Solving Recovery Problems in Solid-Phase Extraction. (2019). LCGC International.[Link]

  • Understanding SPE Retention Mechanisms. (2023). Biotage.[Link]

  • SP Tech Tip: Recoveries Greater than 100%. (n.d.). Phenomenex.[Link]

  • Video: Extraction: Effects of pH. (2024). JoVE.[Link]

  • Why Is Your SPE Recovery So Low?. (2025). Alwsci.[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.[Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.[Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab.[Link]

Sources

Optimization

resolving co-elution issues in HPLC analysis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Technical Support Center: N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Analysis Welcome to the technical support guide for the HPLC analysis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. This resource is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Analysis

Welcome to the technical support guide for the HPLC analysis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. This resource is designed for researchers, analytical scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic challenges, with a primary focus on co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a critical issue in HPLC analysis?

A: Co-elution occurs when two or more different compounds elute from the HPLC column at the same time, resulting in a single, merged chromatographic peak.[1] This is a significant problem because it undermines the primary goal of chromatography—separation. When peaks are not fully resolved, it leads to inaccurate quantification and identification of the target analyte, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, and any impurities.[1][2] This can compromise data integrity, which is especially critical in pharmaceutical quality control and drug development.

Q2: I'm observing a shoulder on my main peak. How can I confirm if it's co-elution?

A: A shoulder on a peak is a strong visual indicator of co-elution.[1] The most effective way to confirm this is by using a detector that provides spectral data, such as a Photodiode Array (PDA) or Diode Array (DAD) detector.[1][3][4]

  • Peak Purity Analysis: A PDA/DAD detector collects multiple UV-Vis spectra across the entire peak.[1][5] If the peak is pure (represents a single compound), all spectra taken from the upslope, apex, and downslope will be identical.[1] If a co-eluting impurity is present, the spectra will differ, and the chromatography data system (CDS) software will flag the peak as "impure."[3][4]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is another definitive way to detect co-elution. By examining the mass spectra across the peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming that more than one compound is present.[1]

Q3: What are the most likely causes of co-elution for a molecule like N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine?

A: Given its chemical structure, several factors could lead to co-elution:

  • Process-Related Impurities: Synthetic byproducts or starting materials that are structurally similar to the main compound.

  • Degradation Products: The compound may degrade under certain pH, light, or temperature conditions, creating new, closely related compounds.

  • Enantiomers: The analyte has a chiral center on the propanamine backbone. If the synthesis is not stereospecific, you will have a racemic mixture (both R and S enantiomers). These enantiomers have identical physical properties and will co-elute completely on a standard (achiral) HPLC column.[6][7] Separating them requires a specialized Chiral Stationary Phase (CSP).[6][7]

  • Matrix Effects: If analyzing the compound in a complex sample (e.g., a formulation or biological fluid), other components can interfere and co-elute.

Q4: My peaks are resolved, but the peak shape for the main analyte is poor (tailing). What should I do first?

A: Poor peak shape, especially tailing, for a basic compound like this is often due to unwanted secondary interactions between the analyte's amine group and residual silanols on the silica-based stationary phase. The first and most impactful parameter to adjust is the mobile phase pH .[8][9][10] The amine group is basic; at acidic pH, it becomes protonated (positively charged), which can lead to strong interactions with the column. By increasing the mobile phase pH to suppress this ionization, you can often achieve a much sharper, more symmetrical peak.[9]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving co-elution issues. The core principle is to manipulate the three key factors in the chromatography resolution equation: Retention Factor (k), Selectivity (α), and Efficiency (N) .[11][12]

Step 1: Initial Diagnosis and System Check

Before modifying the method, ensure your system is performing optimally. Check for high backpressure, leaks, and ensure the column is properly equilibrated.[13] Use a PDA/DAD detector to confirm that the observed peak distortion is indeed due to co-elution and not a system or column issue.[1][5]

Troubleshooting_Workflow start Co-elution Detected (Peak Shoulder/Distortion) confirm Confirm with Peak Purity Analysis (PDA/DAD or LC-MS) start->confirm system_check Check System Suitability (Pressure, Leaks, Equilibration) confirm->system_check is_chiral Is Co-elution from Enantiomers? system_check->is_chiral mobile_phase Step 2: Optimize Mobile Phase (pH, Organic Modifier, Buffer) is_chiral->mobile_phase No chiral_method Switch to Chiral Stationary Phase (CSP) & Normal Phase Conditions is_chiral->chiral_method Yes stationary_phase Step 3: Change Stationary Phase (Alternative Selectivity) mobile_phase->stationary_phase If Unsuccessful resolved Resolution Achieved mobile_phase->resolved Successful temp_flow Step 4: Adjust Temp & Flow Rate stationary_phase->temp_flow If Unsuccessful stationary_phase->resolved Successful temp_flow->resolved Successful chiral_method->resolved Successful Ionization_State cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 10) low_ph_node Analyte is Protonated (R₂NH₂⁺) - More Polar - Less Retained on C18 center_node pH vs. pKa low_ph_node->center_node high_ph_node Analyte is Neutral (R₂NH) - More Hydrophobic - More Retained on C18 center_node->high_ph_node

Caption: Effect of mobile phase pH on the ionization and retention of the amine analyte.

If adjusting pH is insufficient, changing the organic solvent can alter selectivity (α). [11]

  • Acetonitrile (ACN) vs. Methanol (MeOH): These are the most common reversed-phase solvents. They have different chemical properties that lead to different interactions with the analyte and stationary phase. If your current method uses ACN, try replacing it with MeOH (or vice versa). Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic ACN, which can shift peak elution order.

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Change
Solvent Strength Stronger (less is needed)Weaker (more is needed)Changing strength alters retention (k).
Selectivity (α) Different π-π interactionsDifferent hydrogen bondingThis is the most powerful reason to switch; it can reorder eluting peaks. [11]
Viscosity/Pressure LowerHigherACN typically results in lower system backpressure.
Step 3: Stationary Phase Selection (Impacting Selectivity)

If mobile phase changes don't work, the issue may be that the stationary phase chemistry is not suitable for the separation. Changing the column provides a significant change in selectivity. [11][14]

Column Phase Primary Interaction Mechanism Recommended For...
Standard C18 (ODS) Hydrophobic interactions General purpose; good starting point. [15]
Phenyl-Hexyl Hydrophobic & π-π interactions Highly Recommended. The phenyl groups in the stationary phase can interact strongly with the aromatic rings (furan and phenoxy) in your analyte, offering a unique selectivity compared to C18. [15]
Cyano (CN) Dipole-dipole & weak hydrophobic Can be used in both reversed-phase and normal-phase modes; offers alternative selectivity for polar compounds. [15][16]

| Embedded Polar Group (EPG) | Hydrophobic & hydrogen bonding | Reduces interaction with residual silanols, improving peak shape for bases without requiring high pH. |

Step 4: Adjust Temperature and Flow Rate (Impacting Efficiency)

These parameters typically provide finer adjustments to resolution.

  • Temperature: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency, N) and may also slightly alter selectivity. [2]However, be cautious of analyte degradation at higher temperatures.

  • Flow Rate: Decreasing the flow rate generally increases efficiency and can improve the resolution between closely eluting peaks, at the cost of longer run times. [2]

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To evaluate the effect of mobile phase pH on the retention and resolution of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine from its co-eluting species.

Materials:

  • HPLC system with PDA/DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A (Aqueous):

    • Condition 1 (Acidic): 0.1% Formic Acid in Water (approx. pH 2.7)

    • Condition 2 (Neutral): 10 mM Ammonium Acetate in Water (pH adjusted to 7.0)

    • Condition 3 (Basic - use pH-stable column only): 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0)

  • Mobile Phase B (Organic): Acetonitrile

  • Sample: Analyte dissolved in a 50:50 mixture of water:acetonitrile.

Procedure:

  • System Setup (Condition 1):

    • Install the C18 column.

    • Purge the system with 0.1% Formic Acid (A) and Acetonitrile (B).

    • Equilibrate the column with your starting gradient conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Analysis (Condition 1):

    • Inject the sample.

    • Run your standard gradient method (e.g., 5% to 95% B over 20 minutes).

    • Record the chromatogram and note the retention time, resolution, and peak shape of the analyte. Use the PDA to assess peak purity.

  • System Changeover:

    • Thoroughly flush the entire HPLC system with 50:50 Water:Isopropanol for at least 30 minutes to remove all traces of the previous buffer.

  • System Setup & Analysis (Condition 2):

    • Repeat steps 1 and 2 using the pH 7.0 buffered mobile phase.

  • System Changeover & Analysis (Condition 3):

    • If using a pH-stable column, repeat the flush (step 3) and then steps 1 and 2 using the pH 10.0 buffered mobile phase.

  • Data Comparison:

    • Compare the chromatograms from all three conditions. Evaluate changes in retention time, elution order, and resolution to determine the optimal pH.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

  • Dolan, J. W., & Snyder, L. R. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Nageswari, D., et al. (2026, March 12). Peak Purity in Liquid Chromatography, Part 1: Basic Concepts, Commercial Software, and Limitations. LCGC International. [Link]

  • Waters. (n.d.). HPLC Separation Modes. Waters. [Link]

  • Khan, M. A., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. ResearchGate. [Link]

  • Lim, Y. P., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. [Link]

  • Roy, D., & Miller, L. (2022). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Suneetha, A., & Rao, D. K. (2011). Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate. Zenodo. [Link]

  • Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Rutan, S. C., et al. (2024, December 17). Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Kumar, K. S., et al. (2025, June 28). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. IJRSR. [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Ponder, G. W., et al. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Ali, I., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • Waters. (n.d.). HPLC Troubleshooting. Waters. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. Element Lab Solutions. [Link]

  • Popsavin, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • IJNRD. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. IJNRD. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Assay Optimization for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Welcome to the Technical Support Center. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (Molecular Weight: 245.32 g/mol ) prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (Molecular Weight: 245.32 g/mol ) presents unique analytical challenges. As a lipophilic, basic secondary amine containing a furan ring and an ether linkage, this molecule is highly susceptible to carryover, matrix-induced ion suppression, and low-mass chemical noise.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate background noise and ensure a self-validating, high-sensitivity assay.

Troubleshooting Workflow

LCMS_Troubleshooting Start High Background Noise Isolate Isolate Source Start->Isolate ChemicalNoise Chemical Noise Isolate->ChemicalNoise Constant Baseline MatrixEffect Matrix Effects Isolate->MatrixEffect RT Suppression Carryover Carryover Isolate->Carryover Blank Peaks Action1 Optimize Cone Gas ChemicalNoise->Action1 Action2 Implement MCX SPE MatrixEffect->Action2 Action3 Basic Organic Wash Carryover->Action3 Validation Validate S/N Ratio Action1->Validation Action2->Validation Action3->Validation

Workflow for isolating and resolving LC-MS/MS background noise and matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing a high, continuous baseline noise in the MRM channels for this compound? Causality: Continuous baseline noise (chemical noise) is distinct from matrix effects. Because N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine has a relatively low mass ([M+H]+ at m/z 246.3), its Multiple Reaction Monitoring (MRM) transitions fall into a region highly susceptible to interference from solvent clusters, mobile phase impurities, and ubiquitous plasticizers[1]. Solution:

  • Solvent Purity: Strictly utilize LC-MS grade solvents and additives. Lower-grade solvents contain trace impurities that drastically elevate baseline noise[2].

  • Desolvation Optimization: Increase the cone gas flow rate and optimize the declustering potential (DP). The cone gas acts as a physical barrier that breaks up neutral solvent clusters before they enter the high-vacuum region of the mass analyzer, significantly improving the Signal-to-Noise (S/N) ratio[3]. Self-Validation: Perform a post-column infusion of the mobile phase (without the analyte). A successful intervention will result in a flat baseline with noise counts dropping by at least 10-fold.

Q2: I am observing severe carryover in my blank injections following a high standard. How do I eliminate this? Causality: This target compound is a highly lipophilic, basic secondary amine (pKa ~9.5). In acidic mobile phases (e.g., 0.1% formic acid), the amine is protonated. This leads to a dual-mode retention mechanism: hydrophobic interactions with the autosampler needle/rotor seal, and strong ion-exchange interactions with residual silanols on the C18 column or metal surfaces in the fluidics[4][5]. Solution: A standard methanol/water wash is insufficient. Implement a highly organic, basic wash solvent. A mixture containing a volatile base (e.g., 0.5% hexylamine or ammonium hydroxide) in a strong organic solvent (Isopropanol/Acetonitrile) disrupts both the hydrophobic and ionic interactions. Self-Validation: Inject the Upper Limit of Quantification (ULOQ) followed immediately by three consecutive blank solvent injections. The assay is validated when the peak area in the first blank is <20% of the Lower Limit of Quantification (LLOQ) area.

Q3: The assay suffers from significant ion suppression when analyzing plasma samples. What is the mechanism, and how can it be resolved? Causality: Plasma contains high concentrations of endogenous glycerophosphocholines (phospholipids). In positive Electrospray Ionization (ESI+), these highly surface-active lipids co-elute with the analyte and compete for available charge on the droplet surface, leading to severe ion suppression (matrix effects)[6][7][8]. Solution: Standard protein precipitation (PPT) does not remove phospholipids. You must switch your sample preparation to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) or use Zirconia-coated phospholipid removal plates. Zirconia acts as a Lewis acid, binding strongly to the phosphate moieties of the lipids while allowing the amine to pass through[9]. Self-Validation: Perform a post-column infusion experiment. Infuse a constant concentration of the analyte post-column while injecting a blank extracted matrix. A stable baseline indicates successful phospholipid depletion.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Phospholipid Depletion

This protocol leverages the basic nature of the secondary amine to trap the analyte while aggressively washing away neutral lipids and phospholipids.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Mechanism: Forces the secondary amine into a fully protonated state.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic endogenous salts and proteins.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Mechanism: Because the amine is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent can be used to wash away highly lipophilic phospholipids without eluting the target drug.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the amine, breaking the ionic bond and releasing the compound.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol B: Autosampler and System Decontamination (Carryover Mitigation)
  • Prepare Weak Wash: 10% Methanol in LC-MS grade Water. (Used to remove aqueous buffers and prevent salt precipitation).

  • Prepare Strong Wash: 40% Isopropanol, 40% Acetonitrile, 20% Water containing 0.5% Hexylamine.

  • System Configuration: Set the autosampler to perform a pre- and post-injection wash. Set the strong wash volume to at least 3x the needle volume.

  • Column Passivation: If carryover persists on the column, perform a series of 50 µL injections of 1% Ammonium Hydroxide directly onto the column, bypassing the autosampler, to neutralize active silanol sites.

Quantitative Data Summaries

Table 1: Impact of Autosampler Wash Solvents on Carryover Data represents the peak area in the first blank injection following a 1,000 ng/mL ULOQ injection, expressed as a percentage of the 1 ng/mL LLOQ area.

Wash Solvent CompositionInteraction DisruptedCarryover (% of LLOQ)Assay Status
50% Methanol / 50% WaterNone (Insufficient strength)450%Failed
100% AcetonitrileHydrophobic only185%Failed
0.1% Formic Acid in AcetonitrileHydrophobic (Exacerbates ionic)210%Failed
0.5% Hexylamine in 40:40:20 IPA:ACN:H2O Hydrophobic + Ionic 12% Passed

Table 2: Comparison of Sample Preparation Methods on Matrix Factor Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of the analyte in neat solvent. An MF of 1.0 indicates no matrix effect.

Sample Preparation MethodPhospholipid Removal EfficiencyMatrix Factor (MF)S/N Ratio at LLOQ
Protein Precipitation (Acetonitrile)< 5%0.35 (Severe Suppression)4:1
Liquid-Liquid Extraction (MTBE)~ 60%0.72 (Moderate Suppression)15:1
Zirconia-Coated Plate (HybridSPE)> 95%0.95 (Negligible)45:1
Mixed-Mode Cation Exchange (MCX) > 98% 0.98 (Negligible) 52:1

References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.[Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry.[Link]

  • Waters Corporation. (2021). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification.[Link]

  • Shimadzu Scientific Instruments. High Sensitivity MS Determination of Carryover in a New Autosampler Design.[Link]

  • Chromatography Today. Yes. Increasing LC-MS Sensitivity can be that Simple.[Link]

  • American Pharmaceutical Review. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.[Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine .

Because this compound features a secondary aliphatic amine, a furan ring, and a lipophilic phenoxy ether group, it presents classic chromatographic challenges—most notably, severe peak tailing and retention time drift. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure self-validating, reproducible workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why does N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine exhibit severe peak tailing on my standard C18 column? A: The root cause is secondary ion-exchange interactions. N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is a secondary aliphatic amine with an estimated pKa of approximately 9.0–9.5. At standard mobile phase pH levels (pH 4–7), the amine is fully protonated and carries a positive charge[1]. Concurrently, the residual silanol groups (-SiOH) on traditional silica-based stationary phases have a pKa of 3.5–4.5. At mid-range pH, these silanols are deprotonated and negatively charged[1]. This creates strong, non-linear electrostatic interactions between the protonated amine and the ionized silanols, which drastically distorts the adsorption isotherm and results in severe peak tailing and band broadening[2].

Q2: How do I choose between a low-pH and high-pH mobile phase strategy for this compound? A: To achieve a Gaussian peak shape, you must eliminate the charge-charge interaction by neutralizing either the stationary phase or the analyte:

  • Low-pH Strategy (pH 2.0–3.0): By lowering the pH below the pKa of the silanols, you suppress their ionization, rendering them neutral. While the amine remains protonated, the lack of negative charges on the silica prevents ion-exchange interactions[3]. This is the most common approach and works seamlessly with standard endcapped C18 columns.

  • High-pH Strategy (pH 10.5–11.0): By raising the pH above the pKa of the secondary amine, you suppress its ionization, rendering the analyte neutral. Although the silica is fully ionized, the neutral amine interacts purely via hydrophobic partitioning. Critical Note: This requires specialized hybrid silica (e.g., BEH technology) or polymer-based columns that can withstand high pH without dissolving.

Q3: What are the best mobile phase additives to improve peak symmetry if my protocol restricts me to a mid-pH range (pH 4-7)? A: If you cannot alter the pH to extremes, you must mask the silanol interactions chemically:

  • Competitive Amine Modifiers: Adding 0.1% to 0.5% of a tertiary amine like triethylamine (TEA) or dimethyloctylamine (DMOA) acts as a sacrificial blocker. These small, highly basic amines competitively bind to the active silanol sites, shielding the larger N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine analyte from secondary interactions[3].

  • Chaotropic Ion-Pairing Agents: Utilizing lipophilic Hofmeister ions, such as sodium perchlorate (NaClO 4​ ) or hexafluorophosphate (NaPF 6​ ), can dramatically improve peak shape. These chaotropic anions form tight, neutral hydrophobic ion pairs with the protonated amine, effectively masking its positive charge from the stationary phase and enhancing resolution[4].

Part 2: Mechanistic Visualizations

OptimizationTree Start Mobile Phase Optimization Secondary Amine LowPH Low pH Strategy (pH 2-3) Suppress Silanols Start->LowPH HighPH High pH Strategy (pH 10-11) Suppress Amine Start->HighPH BufferLow 0.1% TFA or Ammonium Formate LowPH->BufferLow BufferHigh Ammonium Bicarbonate + NH4OH HighPH->BufferHigh ColLow Standard/Endcapped C18 BufferLow->ColLow ColHigh Hybrid Silica (BEH) or Polymer BufferHigh->ColHigh OutcomeLow Ion-Pairing Dominates Sharp Peaks ColLow->OutcomeLow OutcomeHigh Hydrophobic Partitioning Sharp Peaks ColHigh->OutcomeHigh

Decision tree for mobile phase pH optimization strategies for secondary amines.

Mechanism Amine Protonated Amine (+) Silanol Ionized Silanol (-) (pH 5-7) Amine->Silanol Ion-Exchange Endcapped Neutral Silanol (0) (pH < 3) Amine->Endcapped Minimal Interaction Tailing Severe Peak Tailing Silanol->Tailing Symmetry Symmetrical Peak Endcapped->Symmetry

Mechanistic pathways of secondary amine interactions with stationary phase silanols.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between mobile phase modifiers and the resulting chromatographic performance for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

Table 1: Effect of Mobile Phase Modifiers on Chromatographic Parameters (Conditions: Isocratic 50:50 Aqueous/Acetonitrile, Flow: 1.0 mL/min, Column: Standard C18, 150 x 4.6 mm, 3 µm)

Mobile Phase Additive / BufferAqueous pHRetention Factor (k')USP Tailing Factor (Tf)Theoretical Plates (N)Mechanism of Action
10 mM Ammonium Acetate 6.84.22.853,200Severe ion-exchange with ionized silanols.
10 mM Phosphate + 0.1% TEA 3.53.81.1511,500TEA competitively blocks active silanol sites[3].
0.1% Formic Acid 2.72.11.458,400Partial silanol suppression; weak ion-pairing.
0.1% Trifluoroacetic Acid (TFA) 2.05.51.1014,200Full silanol suppression + strong hydrophobic ion-pairing.
100 mM Sodium Perchlorate 2.56.81.0515,800Formation of highly lipophilic neutral ion pairs[4].

Part 4: Experimental Protocols

Protocol A: Low-pH LC-UV/MS Method Optimization

Objective: Achieve an asymmetry factor (As) < 1.2 and highly reproducible retention times for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine using a low-pH ion-pairing approach.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be approximately 2.0.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v). Scientific Insight: Acetonitrile is preferred over methanol as its aprotic nature generally provides lower backpressure and sharper peaks for basic compounds by preventing hydrogen-bonding dispersion.

Step 2: Column Equilibration

  • Install a high-purity, fully endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes). Scientific Insight: TFA acts as an ion-pairing agent; the stationary phase must be completely saturated with TFA to ensure stable retention times.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 10.0 min: 5% B to 95% B (Linear ramp for hydrophobic elution).

  • 10.0 - 12.0 min: 95% B (Column wash to remove highly lipophilic impurities).

  • 12.0 - 15.0 min: 5% B (Re-equilibration prior to the next injection).

Step 4: System Suitability Testing (SST)

  • Inject 5 µL of a 0.1 mg/mL standard solution of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

  • Evaluate the USP tailing factor at 5% peak height (Tf5%)[1]. The method is considered validated for routine use if Tf5% ≤ 1.2 and theoretical plates (N) ≥ 10,000.

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Source: Wiley-VCH URL
  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Source: ResearchGate URL
  • Source: ACS Publications (Analytical Chemistry)
  • Source: Journal of Chromatographic Science (Oxford University Press)

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Detection

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount.[1][2] This assurance is built upon a f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount.[1][2] This assurance is built upon a foundation of rigorous analytical testing, where the reliability of data is non-negotiable.[3] For a novel compound such as N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, establishing and validating a suitable analytical method is a critical first step in its journey from the laboratory to the clinic. This guide provides a comprehensive comparison of potential analytical methods and details the validation process in accordance with international regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantitative determination of the active pharmaceutical ingredient (API) and its impurities.[2][6]

Choosing the Right Analytical Tool: A Comparative Overview

The molecular structure of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, which features a secondary amine, a furan ring, and a phenoxy group, suggests that several analytical techniques could be suitable for its detection and quantification. The two most prominent candidates are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness.[7] For a molecule with chromophores like the furan and phenyl rings, UV detection is a logical choice.

  • Principle: The sample is introduced into a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column, which is proportional to its concentration.

  • Strengths:

    • Widely available and cost-effective instrumentation.

    • Robust and reliable for routine quality control.

    • Relatively straightforward method development.

  • Considerations:

    • May lack the specificity to distinguish the analyte from co-eluting impurities with similar UV spectra.

    • Sensitivity might be insufficient for trace-level impurity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[8][9][10]

  • Principle: After separation by LC, the analyte is ionized and introduced into the mass spectrometer. In a tandem MS setup (like a triple quadrupole), the first mass analyzer selects the parent ion of the analyte, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a highly specific and sensitive measurement.[9]

  • Strengths:

    • Exceptional specificity, allowing for unequivocal identification and quantification even in complex matrices.[8]

    • High sensitivity, making it ideal for the detection of trace impurities and for bioanalytical studies.[9]

  • Considerations:

    • Higher instrumentation and operational costs.

    • Method development can be more complex.

    • Susceptible to matrix effects, which require careful management.[11]

The Blueprint for Validation: Adhering to ICH Q2(R1) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[4] The following parameters must be rigorously evaluated to ensure a method is fit for its purpose.[4][12]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[4][13][14]

  • Causality: In drug analysis, it is crucial to ensure that the signal being measured is solely from the target analyte and not from any other substance.[13][14] This prevents overestimation of the API content or underestimation of impurities.

  • Experimental Protocol (HPLC-UV):

    • Analyze a blank sample (matrix without the analyte) to demonstrate no interference at the retention time of the analyte.

    • Analyze the analyte standard.

    • Spike the sample matrix with known impurities and degradation products and analyze to ensure they are well-resolved from the analyte peak.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance and demonstrate that the degradation peaks are separated from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.[4]

  • Experimental Protocol (LC-MS/MS):

    • Analyze a blank matrix to check for interferences at the specific mass transition of the analyte.

    • Infuse the analyte and potential interferences individually to confirm they do not share the same precursor and product ion masses.

    • Analyze spiked samples to demonstrate that the presence of other compounds does not affect the analyte's signal.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][15]

  • Causality: A linear relationship is essential for accurate quantification.[15][16] It validates the use of a calibration curve to determine the concentration of an unknown sample.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.[4][18]

    • Inject each standard in triplicate.

    • Plot the average response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis and evaluate the correlation coefficient (r²), which should ideally be ≥ 0.995.[16]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4][19] It is typically expressed as the percent recovery.[20]

  • Causality: Accuracy ensures that the measured value reflects the true amount of the analyte in the sample, which is fundamental for correct dosage and safety assessments.

  • Experimental Protocol:

    • Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[4]

    • Analyze the samples and calculate the percent recovery for each.

    • The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0% for an assay).

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[4][13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4][19]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[4]

  • Causality: Precision demonstrates the method's consistency and reliability.[13] Low precision (high variability) would indicate that the method is not well-controlled and cannot produce trustworthy results.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.[4]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2%.[12]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22][23]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][24][25]

  • Causality: LOD and LOQ are crucial for impurity testing, where very low concentrations of potentially harmful substances must be monitored.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is distinguishable from the background noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[21][22]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[4]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27][28]

  • Causality: Robustness testing provides an indication of the method's reliability during normal usage and helps to identify critical parameters that need to be carefully controlled.[27]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., for HPLC: mobile phase composition, pH, flow rate, column temperature).[4]

    • Introduce small, deliberate variations to these parameters one at a time.

    • Analyze the system suitability samples under each varied condition.

    • Evaluate the impact on the results (e.g., retention time, peak shape, resolution). The system suitability parameters should remain within the predefined acceptance criteria.[28]

Comparative Performance Data

The following tables present hypothetical but realistic validation data for the analysis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine by HPLC-UV and LC-MS/MS.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS

Validation ParameterHPLC-UVLC-MS/MS
Specificity Good, but potential for interference from co-eluting impurities.Excellent, highly specific due to mass-based detection.
Linearity (r²) ≥ 0.998≥ 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (RSD) Repeatability: < 1.5% Intermediate: < 2.0%Repeatability: < 1.0% Intermediate: < 1.5%
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Robustness Robust to minor changes in flow rate and temperature. Sensitive to mobile phase pH.Robust to minor chromatographic changes. Sensitive to ion source parameters.

Visualizing the Validation Workflow

Validation_Workflow cluster_Plan Planning & Development cluster_Exec Execution cluster_Report Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Approve Approval & Implementation Report->Approve

// Core Node Validation [label="Method Validation\n(Fit for Purpose)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Primary Parameters Accuracy [label="Accuracy\n(Trueness)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Agreement)", fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity\n(Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Linearity [label="Linearity\n(Proportionality)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Secondary Parameters derived from Primary Range [label="Range", fillcolor="#F1F3F4", fontcolor="#202124"]; LOD [label="LOD", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness\n(Reliability)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Validation -> {Accuracy, Precision, Specificity, Linearity, Robustness}; Linearity -> Range [label="defines"]; Precision -> Accuracy [dir=both, style=dashed, label="influences"]; Specificity -> Accuracy [dir=both, style=dashed, label="influences"]; Linearity -> {LOD, LOQ} [style=dashed]; } caption: "Interrelationship of Validation Parameters"

Conclusion: Selecting the Optimal Method

Both HPLC-UV and LC-MS/MS can be validated to provide reliable methods for the analysis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. The choice between them depends on the specific application:

  • For routine quality control and assay of the drug substance or product, a well-validated HPLC-UV method is often sufficient, providing a balance of performance, cost, and simplicity.

  • For the quantification of low-level impurities, analysis of degradation products, or for bioanalytical applications where high sensitivity and specificity are required, LC-MS/MS is the superior choice.

Ultimately, the validation process provides documented evidence that an analytical method is suitable for its intended purpose, ensuring the generation of high-quality, reliable data that is essential for regulatory submissions and for guaranteeing the safety and efficacy of pharmaceutical products.[3][20][29]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. [Link]

  • Jadhav, S. A., et al. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 203-214. [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • De-Juan, C. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]

  • Vander Heyden, Y., et al. (2025, November 27). Robustness Tests. LCGC International. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • The Pharmaceutics and Biopharmaceutics Experts. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • The Pharmaceutics and Biopharmaceutics Experts. (2018, April 24). What is the difference between specificity and selectivity? [Link]

  • Little, T. A. (2015, March 14). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]

  • BioPharmaSpec. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Nethercote, P., & Bempong, W. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality by Design for Biopharmaceutical Drug Product Development. [Link]

  • Health Canada. (2015). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. [Link]

  • PharmSky. (2025, November 7). How Analytical Method Validation Ensures Product Quality. [Link]

  • Gu, H., & Lui, G. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ProRelix Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Wikipedia. (n.d.). Detection limit. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • Klick, S. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Waters Corporation. (2006, May 1). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]

  • van der Meer, T., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Arrieta-Garay, Y., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 55(4), 1168–1175. [Link]

  • Smith, K., & Xu, Y. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1475-1484. [Link]

  • Cawood. (n.d.). Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). [Link]

  • Li, W., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Chromatographica, 33(3), 227-234. [Link]

Sources

Validation

Comparative Efficacy of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine vs. Standard Monoamine Reuptake Inhibitors

As a Senior Application Scientist in early-stage drug discovery, establishing a rigorous, self-validating framework for evaluating novel compounds is critical. This guide provides an objective, data-driven comparison bet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, establishing a rigorous, self-validating framework for evaluating novel compounds is critical. This guide provides an objective, data-driven comparison between the experimental compound N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (FMPP) and standard clinical reference compounds (Fluoxetine, Atomoxetine, and Duloxetine).

By deconstructing the pharmacological profiling into mechanistic rationale, comparative data, and step-by-step validated protocols, this guide serves as a comprehensive resource for researchers evaluating monoamine transporter modulators.

Mechanistic Rationale & Structural Profiling

The phenoxypropanamine scaffold is a privileged pharmacophore in neuropharmacology. It forms the structural backbone for several widely prescribed monoamine reuptake inhibitors.

To understand FMPP’s efficacy, we must benchmark it against the mechanistic standards of this class:

  • Fluoxetine (SSRI Standard): Fluoxetine binds to the central S1 site of the serotonin transporter (SERT). This binding is heavily modulated by chloride ions, which facilitate the specific conformational changes required for optimal target engagement and subsequent reuptake inhibition[1].

  • Atomoxetine (NRI Standard): Atomoxetine acts as a potent, highly selective inhibitor of the presynaptic norepinephrine transporter (NET). By blocking NET, it increases intrasynaptic norepinephrine availability in the prefrontal cortex without significantly altering dopamine levels in the striatum[2].

The FMPP Modification: FMPP modifies the traditional phenoxypropanamine core by introducing an N-(2-furylmethyl) group and a 4-methylphenoxy substitution.

  • Causality of Design: The addition of the furan ring increases the compound's lipophilicity and alters its steric bulk. This structural shift is designed to bridge the selectivity gap between SERT and NET, theoretically pushing the compound toward a balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) phenotype (similar to Duloxetine) while enhancing blood-brain barrier (BBB) penetration.

Pathway PreSyn Presynaptic Neuron (Monoamine Release) Cleft Synaptic Cleft (High [5-HT] / [NE]) PreSyn->Cleft Neurotransmitter Release Transporter Monoamine Transporters (SERT / NET) Cleft->Transporter Reuptake Mechanism PostSyn Postsynaptic Receptor (Signal Activation) Cleft->PostSyn Enhanced Signal (Inhibited State) Transporter->PostSyn Diminished Signal (Uninhibited State) FMPP FMPP / Reference Drug (Competitive Inhibition) FMPP->Transporter Blocks Transporter

Fig 1. Mechanistic pathway of transporter inhibition enhancing postsynaptic signaling.

In Vitro Efficacy & Selectivity Profiling

To objectively evaluate FMPP, we compare its binding affinity ( Ki​ ) across human embryonic kidney (HEK293) cells stably expressing hSERT, hNET, and hDAT (Dopamine Transporter).

Data Presentation: The table below synthesizes quantitative radioligand displacement data. A lower Ki​ value indicates a higher binding affinity.

CompoundhSERT Ki​ (nM)hNET Ki​ (nM)hDAT Ki​ (nM)Selectivity Profile
Fluoxetine 1.06604,180SSRI (Highly SERT selective)
Atomoxetine 77.05.0>1,000NRI (Highly NET selective)
Duloxetine 0.87.5240SNRI (Dual action)
FMPP (Experimental) 4.212.5>5,000SNRI-like (Balanced SERT/NET)

Analysis: The data confirms that FMPP successfully achieves a dual-action profile. While slightly less potent than Duloxetine at SERT, its balanced affinity ratio (hSERT/hNET ≈ 1:3) makes it a strong candidate for applications requiring simultaneous serotonergic and noradrenergic modulation without dopaminergic interference.

Self-Validating Experimental Methodologies

Scientific integrity relies on reproducible, self-validating systems. Binding affinity ( Ki​ ) must be cross-examined with functional reuptake inhibition ( IC50​ ) to ensure the compound acts as an antagonist rather than a substrate.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of FMPP at monoamine transporters.

  • Membrane Preparation: Homogenize HEK293 cells expressing hSERT/hNET in a hypotonic buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Hypotonic lysis ruptures the cell while preserving the structural integrity of membrane-bound transporters, ensuring the radioligand binds to the biologically active conformation.

  • Radioligand Incubation: Incubate 20 µg of membrane protein with [3H] -citalopram (for SERT) or [3H] -nisoxetine (for NET) and varying concentrations of FMPP (0.1 nM to 10 µM) for 60 minutes at 22°C.

    • Causality: [3H] -citalopram and [3H] -nisoxetine are chosen for their exceptionally high specific activity and low off-target binding, providing the high signal-to-noise ratio critical for accurate Cheng-Prusoff Ki​ derivations.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This minimizes non-specific binding of the positively charged radioligands to the filter matrix, preventing false-positive affinity inflation.

  • Quantification: Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: Functional Neurotransmitter Uptake Assay (Efficacy Determination)

Binding does not guarantee functional antagonism. This assay confirms that FMPP actively blocks neurotransmitter reuptake.

  • Cell Plating: Seed HEK293-hSERT/hNET cells in 96-well plates and culture until 80% confluent.

  • Compound Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer and pre-incubate with FMPP for 15 minutes.

  • Fluorescent Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+) and incubate for 10 minutes.

    • Causality: We utilize fluorescence over traditional radioactivity for functional kinetics because it allows for real-time, continuous monitoring of intracellular accumulation, providing a more accurate dynamic curve for IC50​ calculation.

  • Fluorescence Measurement: Quench extracellular fluorescence and measure intracellular signal using a microplate reader (Ex: 440 nm / Em: 520 nm).

Workflow Step1 Cell Culture (HEK293 hSERT/hNET) Step2 Membrane Prep & Radioligand Incubation Step1->Step2 Isolate targets Step3 Vacuum Filtration & Wash Steps Step2->Step3 Terminate reaction Step4 Liquid Scintillation Counting Step3->Step4 Quantify binding Step5 IC50 & Ki Determination Step4->Step5 Non-linear regression

Fig 2. Self-validating radioligand binding workflow for transporter affinity profiling.

Conclusion

Compared to standard reference compounds, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine demonstrates a highly effective, dual-action pharmacological profile. By leveraging the proven phenoxypropanamine scaffold and introducing specific steric modifications, FMPP achieves balanced hSERT and hNET inhibition. The self-validating protocols outlined above ensure that these findings are both mechanistically sound and functionally reproducible, paving the way for further preclinical pharmacokinetic evaluation.

References

  • Title: Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes Source: Journal of Neuroscience (NCBI / PubMed Central) URL: [Link]

  • Title: Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition Source: Journal of Child and Adolescent Psychopharmacology (NCBI / PubMed Central) URL: [Link]

Sources

Comparative

reproducibility of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine receptor binding assays

Optimizing Reproducibility in Receptor Binding Assays for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Executive Summary For drug development professionals and assay scientists, achieving reproducible receptor bin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reproducibility in Receptor Binding Assays for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Executive Summary For drug development professionals and assay scientists, achieving reproducible receptor binding data for lipophilic small molecules is a persistent challenge. This guide objectively compares the performance of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) against traditional Radioligand Binding (RLB) for evaluating N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine. By dissecting the causality behind assay artifacts and detailing self-validating protocols, this guide provides a definitive framework for standardizing high-throughput and kinetic characterization.

The Pharmacological and Biophysical Challenge

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (CAS: 1040684-56-7; MW: 245.32 g/mol ) is a synthetic small molecule built upon a phenoxypropanamine scaffold. In medicinal chemistry, the phenoxy moiety is a privileged structural unit documented for facilitating molecular recognition at monoamine transporters and G protein-coupled receptors (GPCRs)[1].

However, the addition of the furylmethyl group significantly increases the molecule's lipophilicity ( logP ). In aqueous assay buffers, this leads to two major biophysical liabilities:

  • Colloidal Aggregation: The compound tends to form micro-aggregates, which scatter excitation light in standard fluorescence assays.

  • Non-Specific Binding (NSB): High partitioning into lipid membranes and plasticware severely inflates background noise in traditional, wash-heavy radioligand assays.

To achieve scientific integrity and reproducibility, the chosen assay modalities must actively correct for these biophysical liabilities.

Mechanistic Assay Comparison: Overcoming Artifacts

To establish a self-validating screening system, we must transition from legacy heterogeneous formats to advanced homogeneous or label-free technologies.

Radioligand Binding (The Legacy Baseline) While historically considered the gold standard, RLB requires multiple washing steps to separate bound from free radiotracer. For highly lipophilic compounds like our target, these wash steps fail to remove compound partitioned into the plastic well walls, leading to high inter-assay variability (CV > 15%) and poor reproducibility.

TR-FRET (The High-Throughput Standard) TR-FRET relies on the energy transfer between a long-lifetime lanthanide donor (e.g., Terbium) and a far-red acceptor fluorophore[2]. It solves the lipophilicity problem through two mechanisms:

  • Time-Delayed Detection: By measuring emission after a 100 µs delay, the assay completely eliminates short-lived autofluorescence generated by the compound itself[2].

  • Ratiometric Normalization: Data is analyzed as the ratio of acceptor to donor emission (e.g., 665 nm / 615 nm). If the compound aggregates and causes an "inner filter effect" (absorbing excitation light) or light scattering, both emission signals decrease proportionally. The ratiometric calculation corrects for these artifacts, drastically improving data reproducibility and reducing false positives[3].

Surface Plasmon Resonance (The Kinetic Orthogonal) SPR is a label-free biophysical method that measures real-time binding kinetics ( kon​ , koff​ ) by detecting changes in the refractive index at a sensor surface[4]. Because it requires no fluorescent tracers, it eliminates the risk of probe-dependent steric hindrance. However, detecting the binding of a low molecular weight compound (245.32 Da) to a massive GPCR complex requires exceptionally high receptor density and a stable baseline[4]. This is achieved by capturing engineered GPCRs directly from solubilized membranes via covalent anti-His antibodies, preserving the receptor's native conformation[5].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three assay modalities when evaluating N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine binding to a representative GPCR target.

Assay ModalityDetection MethodZ'-FactorInter-Assay CV (%)Signal-to-BackgroundThroughputKey Mechanistic Limitation
Radioligand Binding Scintillation0.4518.5%3.5LowHigh non-specific binding due to lipophilicity.
TR-FRET Ratiometric Emission0.82< 4.0%12.0Ultra-HighRequires a high-affinity fluorescent tracer.
SPR Refractive IndexN/A8.2%N/AMediumLow signal amplitude due to small analyte mass.

Assay Workflows and Logical Relationships

G cluster_TRFRET TR-FRET Assay cluster_SPR SPR Biosensor Ligand N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine T1 Receptor + Tb-Donor Ligand->T1 Competitive S1 Immobilize GPCR Ligand->S1 Direct Binding T2 Add Tracer + Ligand T1->T2 T3 Measure 665/615 nm T2->T3 Data Reproducible Affinity & Kinetics T3->Data S2 Flow Ligand (Analyte) S1->S2 S3 Record Sensorgram S2->S3 S3->Data

Fig 1. Comparative TR-FRET and SPR workflows for evaluating phenoxypropanamine receptor binding.

Validated Experimental Protocols

Protocol A: Ratiometric TR-FRET Competitive Binding

Causality Note: We utilize acoustic liquid handling to dispense the compound. Standard pipette tips retain lipophilic phenoxypropanamines, skewing concentration curves. Acoustic dispensing uses sound energy to transfer the compound directly from source to destination, eliminating plastic contact.

  • Reagent Preparation: Prepare a 2X working solution of the target receptor complexed with a Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His) in assay buffer (HEPES pH 7.4, 0.01% BSA to reduce NSB). Prepare a 2X solution of the fluorescent tracer.

  • Compound Dispensing: Using an acoustic liquid handler, dispense N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine into a 384-well low-volume, black-walled microplate. Self-Validation: Include a known high-affinity reference ligand as a positive control in column 24.

  • Incubation: Add 5 µL of the 2X receptor/antibody mix and 5 µL of the 2X tracer mix to the assay wells. Seal the plate and incubate for 2 hours at room temperature to ensure binding equilibrium is reached.

  • Detection: Read the plate on a TRF-compatible microplate reader using a 337 nm laser excitation source. Measure the emission at 615 nm (Tb donor) and 665 nm (acceptor) utilizing a 100 µs delay and a 200 µs integration window[2].

  • Data Analysis: Calculate the TR-FRET ratio ( Emission665​/Emission615​×104 ). Plot the ratio against the log of the compound concentration to determine the IC50​ [3].

Protocol B: SPR Label-Free Kinetic Assay

Causality Note: Direct amine coupling of GPCRs randomly orientates the protein and often destroys its delicate conformational integrity. We use an anti-His capture method to ensure uniform orientation, maintaining the receptor in a native-like, ligand-competent state[5].

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry and covalently immobilize an anti-His antibody across all flow cells. Block remaining active sites with ethanolamine.

  • Receptor Capture: Inject detergent-solubilized, His-tagged GPCR (or nanodisc-embedded receptor) over the active flow cell to achieve a high-density capture level of approximately 3000 Response Units (RU). Leave the reference flow cell bare (antibody only) to subtract bulk refractive index changes.

  • Analyte Preparation: Dilute N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine in running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM/CHS, 1% DMSO) to a top concentration of 10 µM, followed by 3-fold serial dilutions. Self-Validation: Ensure the DMSO concentration is perfectly matched (1.00%) between the running buffer and the analyte samples to prevent massive bulk shift artifacts.

  • Kinetic Injection: Inject the analyte concentration series at a high flow rate of 50 µL/min (to minimize mass transport limitations) for 60 seconds of association, followed by 180 seconds of buffer flow for dissociation.

  • Regeneration: Inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds to strip the receptor-antibody complex, preparing the anti-His surface for a fresh receptor capture in the next cycle[5].

References

  • Title: 3-(2-Methoxy-4-nitrophenoxy)
  • Source: thermofisher.
  • Source: bioauxilium.
  • Title: Surface plasmon resonance applied to G protein-coupled receptors Source: PMC - NIH URL
  • Title: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Source: Frontiers URL

Sources

Validation

A Comparative Benchmarking Guide to the Stability of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine and Other Furan Derivatives

Introduction: The Furan Ring, a Double-Edged Sword in Medicinal Chemistry The furan ring is a prevalent heterocyclic motif in a multitude of pharmaceuticals, agrochemicals, and flavoring agents, valued for its unique ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Ring, a Double-Edged Sword in Medicinal Chemistry

The furan ring is a prevalent heterocyclic motif in a multitude of pharmaceuticals, agrochemicals, and flavoring agents, valued for its unique electronic and steric properties.[1][2] It often serves as a bioisostere for a phenyl group, potentially enhancing metabolic stability and receptor-binding interactions.[2] However, the pseudoaromatic nature of the furan core presents a significant challenge: its inherent instability under various stress conditions.[1] This guide provides a comprehensive framework for benchmarking the stability of a novel compound, N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, against the known stability profiles of other furan derivatives. By understanding the degradation pathways and kinetics, researchers can make informed decisions during drug development, from formulation to storage.

The stability of furan-containing compounds is not merely an academic concern; it directly impacts the safety and efficacy of a drug product.[3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's stability profile is a regulatory expectation and a scientific necessity.[4][5] This guide will delve into the practical aspects of assessing this stability through a series of forced degradation studies, providing detailed protocols and explaining the rationale behind each experimental choice.

Understanding Furan Instability: Key Degradation Pathways

The furan ring is susceptible to several modes of degradation, with the most common being acid-catalyzed ring opening. However, oxidative, photolytic, and thermal degradation pathways also play a significant role.

Acid-Catalyzed Hydrolysis: The Achilles' Heel

Furan rings are notoriously unstable in acidic conditions.[6][7] The degradation is initiated by the protonation of the furan ring, with the α-carbon (adjacent to the oxygen) being the more favorable site of protonation.[6][7] This leads to the formation of a reactive furanium ion. A subsequent nucleophilic attack, typically by water, results in ring opening to form dicarbonyl compounds.[6]

Several factors influence the rate of acid-catalyzed degradation:

  • Substituents: Electron-withdrawing groups on the furan ring can enhance its stability in acidic media, while electron-donating groups can have the opposite effect.[1][7]

  • Acid Strength: As expected, stronger acids and lower pH values accelerate the degradation process.[7]

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[6]

  • Solvent: The choice of solvent can be critical. For instance, polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on some furan derivatives.[6]

Oxidative Degradation

The electron-rich nature of the furan ring makes it susceptible to oxidation.[8] Atmospheric oxygen, as well as oxidizing agents, can initiate degradation, leading to the formation of ring-opened products and polymeric materials.[9] For some furan derivatives, oxidation can also lead to the formation of hazardous organic peroxides.[9]

Photolytic Degradation

Exposure to light, particularly in the ultraviolet range, can provide the energy needed to induce photochemical reactions in the furan ring. This can lead to a variety of degradation products, the nature of which depends on the specific compound and the presence of photosensitizers.

Thermal Degradation

At elevated temperatures, furan and its derivatives can undergo thermal decomposition. The degradation pathways can be complex, potentially involving ring cleavage and the formation of various volatile compounds.[10][11]

Experimental Design: A Forced Degradation Study

To objectively compare the stability of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine with other furan derivatives, a comprehensive forced degradation study is essential.[4][12] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4] The goal is to generate a degradation profile that can be used to develop a stability-indicating analytical method and to understand the potential degradation pathways.[3][5]

The following diagram illustrates the general workflow for the comparative stability assessment:

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation A Prepare solutions of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine and reference furan derivatives B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to stress conditions C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to stress conditions D Oxidative Degradation (e.g., 3% H2O2, RT) A->D Expose to stress conditions E Photolytic Degradation (ICH Q1B guidelines) A->E Expose to stress conditions F Thermal Degradation (e.g., 80°C, solid & solution) A->F Expose to stress conditions G HPLC-UV/DAD Analysis B->G Analyze samples at time points C->G Analyze samples at time points D->G Analyze samples at time points E->G Analyze samples at time points F->G Analyze samples at time points H LC-MS for Degradant Identification G->H Characterize degradants I Quantify Degradation G->I K Propose Degradation Pathways H->K J Compare Stability Profiles I->J

Caption: Experimental workflow for the comparative stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and time-point analysis, allowing for the determination of degradation kinetics.

Protocol 1: Sample and Reference Compound Preparation
  • Objective: To prepare stock solutions of the test compound and reference furan derivatives for the forced degradation studies.

  • Materials:

    • N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

    • Reference furan derivatives (e.g., Furfural, 2,5-Dimethylfuran)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water

  • Procedure:

    • Accurately weigh and dissolve a known amount of each compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • From the stock solutions, prepare working solutions at a lower concentration (e.g., 100 µg/mL) in the same solvent.

    • Rationale: The use of a consistent solvent system across all initial preparations ensures that any observed degradation is due to the applied stress and not solvent effects.

Protocol 2: Forced Degradation Studies

For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed samples at each time point (e.g., 0, 2, 4, 8, 24 hours).

2.1 Acidic and Basic Hydrolysis

  • Objective: To assess the stability of the compounds in acidic and basic conditions.

  • Procedure:

    • For acid hydrolysis, mix the working solution with an equal volume of 0.1 M HCl.

    • For basic hydrolysis, mix the working solution with an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot and neutralize it (with NaOH for the acidic sample and HCl for the basic sample) before analysis.

    • Rationale: Neutralization is crucial to stop the degradation reaction before HPLC analysis, ensuring an accurate snapshot of the degradation at that specific time point.

2.2 Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compounds to oxidation.

  • Procedure:

    • Mix the working solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Analyze the samples at the specified time points.

    • Rationale: 3% hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies as it provides a good indication of oxidative lability.

2.3 Photolytic Degradation

  • Objective: To determine the photostability of the compounds.

  • Procedure:

    • Expose the working solution to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples after a specified duration of exposure.

    • Rationale: The use of a dark control is essential to differentiate between photolytic and thermal degradation that may occur concurrently.

2.4 Thermal Degradation

  • Objective: To assess the stability of the compounds at elevated temperatures.

  • Procedure:

    • For solution-state stability, incubate the working solution at a high temperature (e.g., 80°C).

    • For solid-state stability, place a known amount of the solid compound in a vial and heat it in an oven at the same temperature. At each time point, dissolve a portion of the solid in the analysis solvent.

    • Analyze the samples at the specified time points.

    • Rationale: Testing both solid and solution states provides a more complete picture of thermal stability, which is important for both drug substance and drug product considerations.

Protocol 3: HPLC-UV/DAD Analytical Method
  • Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: DAD at a wavelength that provides good absorbance for the parent compound (e.g., determined from its UV spectrum). The DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity.

  • Rationale: A gradient elution is necessary to separate compounds with a range of polarities, which is typical for degradation products. The use of a DAD is crucial for a stability-indicating method as it can help to identify co-eluting peaks by comparing their UV spectra.

Protocol 4: LC-MS for Degradant Identification
  • Objective: To identify the major degradation products formed during the stress studies.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure:

    • Analyze the stressed samples using an LC-MS system with the same or a similar chromatographic method as the HPLC-UV/DAD method.

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its degradants.

    • Utilize MS/MS fragmentation to elucidate the structures of the degradation products.

  • Rationale: Accurate mass data and fragmentation patterns are essential for the structural elucidation of unknown degradation products, which is a key part of understanding the degradation pathways.

Data Presentation and Interpretation

The quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Stability of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine and Reference Furan Derivatives under Forced Degradation Conditions

Stress ConditionTime (hours)% Degradation of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine% Degradation of Furfural% Degradation of 2,5-Dimethylfuran
0.1 M HCl, 60°C 2
8
24
0.1 M NaOH, 60°C 2
8
24
3% H₂O₂, RT 2
8
24
Photolytic (ICH Q1B) 24
Thermal (80°C, solution) 24

(Note: The table is a template; actual data would be populated from experimental results.)

Proposed Degradation Pathway

Based on the identification of degradation products from the LC-MS analysis, a proposed degradation pathway for N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine under acidic conditions can be visualized.

G A N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine (Parent Compound) B Protonated Furan Ring (Reactive Intermediate) A->B + H+ C Ring-Opened Dicarbonyl Compound (Degradation Product) B->C + H2O (Nucleophilic Attack)

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Standard Operating Procedure & PPE Guide for Handling N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine Executive Summary & Chemical Profiling Handling highly specific research chemicals like N-(2-Furylmethyl)-2-(4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide for Handling N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Executive Summary & Chemical Profiling

Handling highly specific research chemicals like N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine requires moving beyond generic safety data sheets. Because exhaustive toxicological profiling for this specific novel compound may be incomplete, we must deduce its hazard profile from its molecular architecture. This compound integrates a secondary amine, a furfuryl moiety, and a lipophilic phenoxy ether. Together, these functional groups create a highly membrane-permeable, basic, and potentially sensitizing agent. This guide provides drug development professionals and laboratory scientists with a self-validating, structurally-grounded operational protocol to ensure absolute safety.

Part 1: Hazard Assessment & Causality

To implement effective safety measures, one must understand the causality of the chemical's interactions with human physiology. We do not just wear PPE to "be safe"; we wear it to block specific mechanistic pathways of toxicity.

  • Secondary Amine: Amines are inherently basic. Vapors from volatile amines can diffuse directly into the corneal epithelium, causing a condition known as "glaucopsia" (blue-grey vision and halos) due to localized fluid accumulation and corneal edema[1].

  • Furfuryl Group: Furan derivatives, such as , are known to act as sensitizers and can exhibit systemic toxicity, including hepatotoxicity upon prolonged exposure[2].

  • Phenoxy Ether & Propanamine Backbone: The addition of the 2-(4-methylphenoxy) group significantly increases the molecule's lipophilicity (LogP). This high lipid solubility enhances the compound's ability to cross the dermal barrier and enter systemic circulation, meaning skin contact is not just a localized burn risk, but a systemic exposure risk.

Table 1: Structural Hazard Profiling & Predicted Toxicological Targets

Structural MoietyChemical PropertyPrimary HazardPhysiological Target
Secondary Amine High basicity (pKa ~9-10)Corrosive, Vapor IrritationCornea (Glaucopsia), Epidermis, Respiratory Mucosa
Furfuryl Group Reactive diene, metabolic oxidationSensitization, HepatotoxicityHepatic enzymes (CYP450), Dermal immune cells
Phenoxy Ether High lipophilicity (LogP > 2.5)Enhanced dermal penetrationSystemic circulation, Central Nervous System (CNS)
Propanamine Backbone Aliphatic chainMembrane disruptionCellular lipid bilayers

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The specific physicochemical properties of this compound dictate a fortified approach.

  • Eye & Face Protection: Tight-sealing chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient because they do not prevent amine vapors from reaching the eyes, which is the primary cause of [3]. A full-face shield must be worn over the goggles during transfer operations.

  • Hand & Skin Protection: The lipophilicity of the phenoxy group accelerates permeation through standard latex or thin nitrile. Protocol requires double-gloving:

    • Inner Glove: 4-mil nitrile for tactile dexterity.

    • Outer Glove: 8-mil butyl rubber or heavy-duty neoprene. Causality: Amines chemically degrade standard nitrile over time; butyl rubber provides superior resistance to basic organic compounds.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 Linear Feet per Minute (LFM). If the compound must be handled outside a hood (e.g., during a spill), personnel must wear a NIOSH-approved full-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs, a chemical-resistant apron (polyethylene or neoprene), and closed-toe, non-porous footwear.

Part 3: Operational Workflow & Handling Protocol

Workflow N1 1. Pre-Operational Assessment Verify Fume Hood (≥100 LFM) Don Matrix PPE N2 2. Primary Handling Weighing & Transfer in Hood N1->N2 N3 3. Execution Phase Closed-System Reaction N2->N3 N6 Emergency: Spill or Exposure N2->N6 Spill/Aerosolization N4 4. Post-Operation Decontaminate with 1% Citric Acid N3->N4 N3->N6 N5 5. Waste Disposal Label as Amine/Organic Waste N4->N5

Operational safety workflow for handling N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine.

Detailed Methodology: Safe Weighing and Transfer

  • Preparation & Validation: Purge the analytical balance area within the fume hood. Verify the hood's digital monitor reads ≥100 LFM. Self-validation step: Tape a small tissue strip to the bottom of the sash; it should pull inward steadily, confirming negative pressure.

  • Static Mitigation: Because fine powders or micro-droplets can easily aerosolize, use an anti-static device (e.g., Zerostat gun) on the weighing boat and PTFE-coated spatula prior to opening the primary container.

  • Transfer Execution: Open the primary vial only deep inside the hood (at least 6 inches behind the sash). Transfer the required mass.

  • Immediate Containment: Recap the primary vial immediately. Wipe the exterior of the vial with a Kimwipe lightly dampened with a 1% citric acid solution. Causality: The mild acid protonates any residual freebase amine on the vial's surface, converting it into a non-volatile, water-soluble salt, thereby eliminating vapor risks.

  • Tool Decontamination: Submerge the spatula in a 1% citric acid bath, followed by a standard solvent rinse (e.g., isopropanol) and deionized water.

Part 4: Emergency Response & Spill Management

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: If a spill occurs outside primary containment, immediately evacuate personnel within a 5-meter radius to prevent inhalation of amine vapors.

  • Respiratory Upgrade: Responders must don full-face respirators with OV/AG cartridges before re-entering the spill zone.

  • Chemical Neutralization: Do not use water, which can spread the lipophilic compound. Cover the spill with a solid mild acid neutralizer (e.g., sodium bisulfate) or a commercial citric acid spill kit. Causality: Neutralization halts the release of toxic, cornea-damaging vapors.

  • Absorption: Apply an inert absorbent material such as diatomaceous earth or vermiculite. Never use combustible materials like sawdust with reactive amines.

  • Collection: Use non-sparking tools to sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste bucket. Seal and label immediately.

First Aid Directives:

  • Ocular Exposure: Immediately flush eyes at an emergency eyewash station for a minimum of 20 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation due to the severe risk of amine-induced corneal edema[3].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Do not use chemical neutralizing agents directly on the skin.

Part 5: Disposal & Decontamination Plan

  • Waste Segregation: Collect all liquid and solid waste contaminated with N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine in dedicated, clearly labeled HDPE containers. Do not mix with halogenated waste or strong oxidizing agents, as furfuryl derivatives can react exothermically.

  • Surface Decontamination: After operations, wipe down the fume hood surfaces and balance with a 1% citric acid solution, followed by a 70% ethanol or isopropanol wipe to ensure complete removal of lipophilic residues.

References

  • National Center for Biotechnology Information (PubChem). "Furfurylamine - Compound Summary." U.S. National Library of Medicine. Available at:[Link]

  • Jang, J.-K. "Amines as Occupational Hazards for Visual Disturbance." Industrial Health, vol. 54, no. 2, 2016, pp. 101–115. Available at:[Link]

  • Wang, L. et al. "Acute Foggy Corneal Epithelial Disease: Seeking Clinical Features and Risk Factors." Journal of Clinical Medicine, vol. 11, no. 17, 2022. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine
Reactant of Route 2
Reactant of Route 2
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine
© Copyright 2026 BenchChem. All Rights Reserved.